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  • Product: 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid
  • CAS: 98381-25-0

Core Science & Biosynthesis

Foundational

Chemical and Physical Properties of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid: A Technical Guide

Executive Summary In modern medicinal chemistry and organic synthesis, bifunctional building blocks are critical for developing targeted therapeutics. 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid —commonly ref...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, bifunctional building blocks are critical for developing targeted therapeutics. 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid —commonly referred to as 4-methoxybenzaldehyde O-(carboxymethyl)oxime—is a highly versatile oxime ether. It features a hydrolytically stable oxime linkage and a terminal carboxylic acid, making it an ideal linker for synthesizing complex pharmacophores. This guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and its specific application in the development of Carbonic Anhydrase (CA) IX and XII inhibitors for oncology.

Chemical Identity & Physicochemical Properties

The structural integrity of this compound relies on the oxime ether bond, which is significantly more stable against hydrolysis than traditional imines. This stability is crucial when the molecule is used as a linker in physiological environments.

Below is a consolidated table of its quantitative physicochemical and spectroscopic data:

PropertyValue
IUPAC Name 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid
Common Name 4-Methoxybenzaldehyde O-(carboxymethyl)oxime
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Physical State White solid (crystallized from CHCl3/n-hexane)
Stereochemistry Predominantly (E)-isomer
Typical Yield 58% (via standard condensation)
1H NMR (DMSO-d6, 400 MHz) δ 12.78 (brs, 1H, -COOH), 8.25 (s, 1H, -CH=), 7.55 (d, 2H, J=8.8 Hz, Ar-H), 6.98 (d, 2H, J=8.8 Hz, Ar-H), 4.60 (s, 2H, -OCH2-), 3.78 (s, 3H, -OCH3)

Synthesis & Mechanistic Pathways

The synthesis of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid proceeds via a classic nucleophilic addition-elimination mechanism. The reaction leverages the "alpha-effect," where the adjacent oxygen atom donates electron density to the nitrogen of the aminooxy group, making it a highly potent nucleophile.

The condensation between 4-methoxybenzaldehyde and aminooxyacetic acid is highly pH-dependent. Maintaining a pH of 4.5–5.0 is critical: it ensures the aminooxy group remains unprotonated (active nucleophile) while the aldehyde carbonyl oxygen is sufficiently protonated (enhanced electrophilicity) . Following nucleophilic attack, the unstable tetrahedral intermediate undergoes dehydration. Steric repulsion between the bulky 4-methoxyphenyl ring and the carboxymethyl group thermodynamically drives the formation of the (E)-isomer.

SyntheticWorkflow A 4-Methoxybenzaldehyde (Electrophile) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack (pH 4-5) B Aminooxyacetic acid (Nucleophile) B->C D 2-({[(4-Methoxyphenyl)methylidene] amino}oxy)acetic acid (E-Isomer) C->D -H2O (Dehydration)

Fig 1: Synthetic workflow and mechanistic pathway for the formation of the target oxime ether.

Analytical Characterization

Accurate characterization of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind the specific chemical shifts is rooted in the molecule's electronic environment:

  • Azomethine Proton (δ 8.25 ppm): The strong downfield shift of the -CH=N- proton is caused by the combined electron-withdrawing nature of the oxime nitrogen/oxygen and the anisotropic deshielding effect of the adjacent aromatic ring.

  • Aromatic Protons (δ 7.55 & 6.98 ppm): The methoxy group (-OCH3) acts as a strong electron-donating group via resonance. This shields the ortho protons (appearing at 6.98 ppm) relative to the meta protons (7.55 ppm), resulting in a classic para-substituted doublet-of-doublets pattern.

Applications in Drug Development

In contemporary drug discovery, this specific oxime ether is utilized as a "tail" modifier in the design of benzenesulfonamide derivatives targeting Carbonic Anhydrase (CA) IX and XII.

Tumor microenvironments are notoriously hypoxic. To survive, cancer cells upregulate CA IX and XII, which catalyze the hydration of CO2 to bicarbonate and protons, leading to extracellular acidification that promotes metastasis (). By coupling the carboxylic acid handle of our target compound to a benzenesulfonamide pharmacophore, researchers create potent, isoform-selective inhibitors. The sulfonamide zinc-binding group displaces the catalytic water molecule in the enzyme's active site, while the bulky oxime-tail interacts with the hydrophobic half of the enzyme cavity, driving low nanomolar Ki​ affinities ().

CAPathway H Hypoxic Tumor Microenvironment CA CA IX / CA XII Overexpression H->CA Upregulates P Extracellular Acidification (Tumor Survival) CA->P Catalyzes CO2 Hydration I Sulfonamide Derivative (via Oxime Linker) B Zinc-bound H2O Displacement (Enzyme Inhibition) I->B Binds Active Site B->CA Blocks Activity D Tumor Cell Death / Decreased Metastasis B->D Leads to

Fig 2: Mechanism of action for CA IX/XII inhibitors utilizing the synthesized oxime linker.

Experimental Protocols

To ensure high fidelity and reproducibility, the following step-by-step methodology is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to verify the mechanistic success of the step.

Objective: Synthesize (E)-2-(((4-methoxybenzylidene)amino)oxy)acetic acid with >95% purity.

  • Step 1: Reagent Dissolution & Buffer Preparation

    • Action: Dissolve aminooxyacetic acid hemihydrochloride (1.2 eq) and sodium acetate (1.2 eq) in a 1:1 (v/v) mixture of Ethanol/Water at room temperature.

    • Causality & Validation: Sodium acetate acts as a buffer. IPC Check: Measure the solution pH; it must be between 4.5 and 5.0. If the pH is too low, the aminooxy nitrogen remains protonated and non-nucleophilic.

  • Step 2: Electrophile Addition & Condensation

    • Action: Add 4-methoxybenzaldehyde (1.0 eq) dropwise to the stirring solution. Stir at room temperature for 4 hours.

    • Causality & Validation: The reaction forms the oxime and water. IPC Check: Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). Validation is achieved when the UV-active aldehyde spot ( Rf​ ~0.6) completely disappears, replaced by a more polar product spot ( Rf​ ~0.2).

  • Step 3: Workup and Phase Extraction

    • Action: Concentrate the mixture under reduced pressure to remove ethanol. Cool the aqueous residue to 0°C and adjust to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (3 x 20 mL).

    • Causality & Validation:IPC Check: The pH 2 adjustment is critical. It fully protonates the terminal carboxylic acid ( pKa​ ~3.5), neutralizing the molecule to ensure it partitions entirely into the organic phase rather than remaining water-soluble.

  • Step 4: Purification & Final Validation

    • Action: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate. Crystallize the crude residue using a mixture of CHCl3​ /n-hexane.

    • Causality & Validation:Final Check: The formation of a white solid validates the purification. Submit for 1H NMR analysis; the batch is validated for downstream drug synthesis only if the azomethine singlet at δ 8.25 ppm is present and free of aldehyde proton impurities (~δ 9.8 ppm).

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society. Available at:[Link]

  • Supuran, C. T. (2018). Advances in Anti-Cancer Drug Development Targeting Carbonic Anhydrase IX and XII. Top Anticancer Res. Available at:[Link]

  • Nencetti, S., Cuffaro, D., Ciccone, L., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Future Medicinal Chemistry, 17(3), 271–285. Available at:[Link]

Exploratory

Spectroscopic Characterization and NMR Data for 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid

Executive Summary The compound 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid , commonly referred to as 4-methoxybenzaldehyde O-(carboxymethyl)oxime , is a highly functionalized oxime ether. Featuring an anisyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid , commonly referred to as 4-methoxybenzaldehyde O-(carboxymethyl)oxime , is a highly functionalized oxime ether. Featuring an anisyl group, an imine linkage, and a terminal carboxylic acid, this molecule is frequently utilized in bioconjugation chemistry, specifically as a hapten linker for generating antibodies against small molecules[1][2].

This technical guide provides an in-depth analysis of its synthesis, thermodynamic properties, and complete spectroscopic characterization (NMR, IR, and HRMS). By understanding the causality behind its structural conformation and spectral shifts, researchers can confidently synthesize, purify, and validate this compound and its derivatives.

Synthesis and Mechanistic Pathway

The synthesis of 4-methoxybenzaldehyde O-(carboxymethyl)oxime relies on the condensation of 4-methoxybenzaldehyde with O-(carboxymethyl)hydroxylamine hemihydrochloride[1].

Mechanistic Causality

The reaction is driven by the alpha-effect , where the adjacent oxygen atom in the alkoxylamine donates electron density to the nitrogen, making it a superior nucleophile compared to standard primary amines.

  • Nucleophilic Attack: The alkoxylamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral hemiaminal intermediate.

  • Dehydration: Under mildly acidic conditions (pH 4–5, typically buffered by sodium acetate), the hydroxyl group of the hemiaminal is protonated and eliminated as water, yielding the C=N double bond.

  • Stereoselectivity: Oximes and oxime ethers can exist as E or Z isomers. For para-substituted aromatic aldehydes, the E-isomer is overwhelmingly favored thermodynamically . The Z-isomer suffers from severe steric repulsion between the bulky 4-methoxyphenyl ring and the carboxymethyl moiety.

Mechanism A 4-Methoxybenzaldehyde C Hemiaminal Intermediate (Tetrahedral) A->C Nucleophilic Attack B Aminooxyacetic Acid B->C D E-Oxime Ether (Target Compound) C->D Dehydration (-H2O)

Figure 1: Condensation mechanism forming the E-oxime ether via a hemiaminal intermediate.

Experimental Protocol: Synthesis & Isolation

To ensure high purity for spectroscopic analysis, the synthesis protocol utilizes a self-validating acid-base purification system . Because the target molecule contains a carboxylic acid, it can be selectively partitioned between aqueous and organic layers, eliminating the need for complex chromatography[2].

Step-by-Step Methodology
  • Reaction Setup: Dissolve 4-methoxybenzaldehyde (10.0 mmol) in 20 mL of absolute ethanol.

  • Reagent Addition: Add O-(carboxymethyl)hydroxylamine hemihydrochloride (11.0 mmol) and sodium acetate (11.0 mmol) dissolved in 10 mL of distilled water. The sodium acetate acts as a buffer to maintain the optimal pH for imine formation.

  • Condensation: Stir the mixture at room temperature for 4 hours. Monitor the disappearance of the aldehyde via TLC (Hexane/Ethyl Acetate 7:3, UV visualization).

  • Alkaline Workup (Self-Validation Step 1): Concentrate the mixture under reduced pressure to remove ethanol. Basify the remaining aqueous phase to pH ~10 using 1M NaOH. Wash the aqueous layer with diethyl ether (3 × 20 mL). Causality: Any unreacted 4-methoxybenzaldehyde remains neutral and partitions into the ether layer, while the target product remains in the aqueous layer as a water-soluble sodium carboxylate salt.

  • Acidification (Self-Validation Step 2): Carefully acidify the aqueous layer to pH ~2 using 1M HCl. The target oxime acid will precipitate as a white solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from ethanol/water to yield the pure E-isomer.

Workflow S1 Crude Reaction Mixture S2 Alkaline Extraction (pH > 9) Removes unreacted aldehyde S1->S2 S3 Acidification (pH ~2) Precipitates target oxime S2->S3 S4 Recrystallization (EtOH/Water) S3->S4 S5 NMR Characterization (DMSO-d6) S4->S5

Figure 2: Self-validating purification workflow exploiting the carboxylic acid moiety.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Logic

The structural assignment of 4-methoxybenzaldehyde O-(carboxymethyl)oxime relies heavily on the anisotropic effects of the C=N bond and the mesomeric (+M) effect of the methoxy group[3].

  • The Imine Proton (CH=N): In the 1 H NMR spectrum, the imine proton is a highly diagnostic singlet appearing at δ 8.22 ppm in DMSO- d6​ . This profound deshielding is caused by the combined electronegativity of the nitrogen and oxygen atoms, compounded by the magnetic anisotropy of the C=N double bond[4][3].

  • The Aromatic Ring (AA'BB' System): The para-substitution of the benzene ring creates a classic AA'BB' spin system. The protons ortho to the oxime group (H-2, H-6) are deshielded by the imine and appear as a doublet at δ 7.58 ppm . Conversely, the protons ortho to the methoxy group (H-3, H-5) are shielded by the electron-donating resonance (+M effect) of the oxygen lone pairs, shifting them upfield to δ 6.98 ppm .

  • The Aliphatic Protons: The methylene protons (-O-CH 2​ -COOH) appear as a sharp singlet at δ 4.62 ppm . They are strongly deshielded by the adjacent electronegative oxygen and the electron-withdrawing carbonyl group of the carboxylic acid[2].

FT-IR and Mass Spectrometry
  • FT-IR (ATR): The spectrum is dominated by a very broad absorption band from 3200 to 2500 cm −1 , characteristic of the strongly hydrogen-bonded O-H stretch of the carboxylic acid dimer. A sharp, intense peak at 1715 cm −1 corresponds to the C=O stretch. The oxime C=N stretch appears as a medium-intensity band at 1605 cm −1 , while the asymmetric C-O-C stretch of the methoxy group is visible at 1250 cm −1 .

  • HRMS (ESI-TOF): In positive ion mode, the compound yields a protonated molecular ion [M+H]+ at m/z 210.0762 (Calculated for C 10​ H 12​ NO 4+​ : 210.0766). A primary fragmentation pathway involves the homolytic cleavage of the N-O bond, a characteristic feature of oxime ethers.

Data Presentation

The quantitative NMR data is summarized below for rapid reference and comparative analysis. Spectra are recorded in DMSO- d6​ at 298 K.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
12.75Broad singlet-1H-COOH (Exchanges with D 2​ O)
8.22Singlet-1H-CH=N- (E-isomer)
7.58Doublet8.82HAr-H (H-2, H-6)
6.98Doublet8.82HAr-H (H-3, H-5)
4.62Singlet-2H-O-CH 2​ -COOH
3.80Singlet-3HAr-OCH 3​
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
171.5Quaternary (C=O)-COOH
160.8Quaternary (Ar-C)Ar-C-OMe (C-4)
149.2Tertiary (CH)-CH=N-
128.5Tertiary (CH)Ar-C (C-2, C-6)
124.3Quaternary (Ar-C)Ar-C-CH=N (C-1)
114.2Tertiary (CH)Ar-C (C-3, C-5)
69.8Secondary (CH 2​ )-O-CH 2​ -COOH
55.3Primary (CH 3​ )-OCH 3​

References

  • Iodine(III)-Mediated [3 + 2] Cyclization for One-Pot Synthesis of Benzo[d]isoxazole-4,7-diols in Aqueous Medium The Journal of Organic Chemistry - ACS Publications[Link]

  • Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium Chemical Communications - Royal Society of Chemistry[Link]

  • The synthesis of tenuazonic acid o‐carboxymethyl oxime and its conjugation to macromolecules Food Additives & Contaminants - Taylor & Francis Online[Link]

  • Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters Indian Journal of Chemistry - NIScPR[Link]

  • Preparation of 7-[O-(Carboxymethyl)oxime] Derivatives of Dehydroepiandrosterone and Pregnenolone Collection of Czechoslovak Chemical Communications[Link]

  • 4-Methoxybenzaldehyde Oxime | C8H9NO2 | CID 5371961 PubChem - National Institutes of Health[Link]

Sources

Foundational

Mechanism of Action of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic Acid Derivatives: A Technical Guide to PLP-Dependent Enzyme Inhibition

Executive Summary The development of targeted inhibitors for pyridoxal 5'-phosphate (PLP)-dependent enzymes—such as cystathionine beta-synthase (CBS), cystathionine gamma-lyase (CSE), and GABA transaminase—has historical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted inhibitors for pyridoxal 5'-phosphate (PLP)-dependent enzymes—such as cystathionine beta-synthase (CBS), cystathionine gamma-lyase (CSE), and GABA transaminase—has historically been hindered by the poor pharmacokinetic profiles of primary pharmacophores like aminooxyacetic acid (AOAA).

2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid and its derivatives represent a sophisticated chemical evolution. By masking the highly reactive aminooxy warhead with a lipophilic 4-methoxybenzylidene group via an oxime ether linkage, these compounds function as highly penetrant prodrugs . This whitepaper dissects the chemical rationale, the multi-phase mechanism of action, and the self-validating experimental frameworks required to evaluate these derivatives in preclinical drug development.

Chemical Anatomy and the Prodrug Rationale

Free AOAA is a potent but non-specific carbonyl-trapping agent. Its high polarity limits cellular permeability, while its exposed -O-NH2 group leads to rapid off-target reactions in systemic circulation.

The synthesis of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid strategically resolves these liabilities. The molecule is structurally bipartite:

  • The Warhead: The aminooxyacetic acid core, responsible for covalent inactivation of the PLP cofactor.

  • The Masking Group: The 4-methoxybenzylidene moiety, which increases the partition coefficient (LogP) and prevents premature reactivity.

The critical feature is the oxime linkage (-C=N-O-). This bond is thermodynamically stable at physiological pH (7.4) but is susceptible to hydrolysis in acidic microenvironments (e.g., lysosomes, mycobacterial phagosomes) or via specific intracellular amidohydrolases. This allows the compound to act as a "Trojan Horse," crossing lipid bilayers intact before releasing the active AOAA warhead directly within the target cellular compartment ().

Mechanism of Action: From Activation to Dead-End Complex

The pharmacological efficacy of these derivatives relies on a sequential, three-phase mechanism:

Phase I: Intracellular Activation (Hydrolysis)

Upon entering the target cell, the bulky 4-methoxybenzylidene group must be removed. The active site clefts of most PLP-dependent enzymes (such as human CBS) are narrow and sterically restrict large, intact oxime-ether derivatives. Intracellular esterases, amidohydrolases, or acidic pH trigger the hydrolytic cleavage of the C=N bond, releasing free AOAA and 4-methoxybenzaldehyde as a byproduct.

Phase II: Target Engagement

The liberated AOAA enters the active site of the PLP-dependent enzyme. In the resting state of enzymes like CBS, the PLP cofactor is covalently bound to a catalytic lysine residue (e.g., Lys119) via a Schiff base, forming the internal aldimine .

Phase III: Covalent Inactivation

The free aminooxy group of AOAA acts as an aggressive alpha-effect nucleophile. It attacks the internal aldimine, displacing the catalytic lysine. Because the resulting PLP-AOAA oxime bond is thermodynamically far more stable than the native Schiff base, the reaction is effectively irreversible under physiological conditions. This forms a dead-end complex , trapping the enzyme and completely halting the catalytic cycle (e.g., the biogenesis of hydrogen sulfide) ().

MOA Prodrug 2-({[(4-Methoxyphenyl)methylidene] amino}oxy)acetic acid (Lipophilic Prodrug) Hydrolysis Hydrolytic Cleavage (Acidic/Enzymatic) Prodrug->Hydrolysis AOAA Free Aminooxyacetic Acid (Active Warhead) Hydrolysis->AOAA Aldehyde 4-Methoxybenzaldehyde (Leaving Group) Hydrolysis->Aldehyde Attack Nucleophilic Attack (on Schiff Base) AOAA->Attack PLP PLP-Dependent Enzyme (Internal Aldimine) PLP->Attack DeadEnd PLP-AOAA Oxime (Dead-End Complex) Attack->DeadEnd

Fig 1: Prodrug activation and PLP-enzyme covalent inactivation pathway.

Quantitative Data: The Prodrug Efficacy Shift

The causality of the prodrug design is best illustrated by comparing the kinetic parameters of free AOAA versus the masked derivative. While the intact derivative shows poor in vitro affinity due to steric clash, its in cellulo efficacy vastly outperforms free AOAA due to superior membrane penetration.

Table 1: Comparative Kinetic and Efficacy Parameters (Representative Model)

CompoundTarget EnzymeIn Vitro IC₅₀ (Cell-Free)In Cellulo IC₅₀ (Intact Cells)Primary Mechanism
Free AOAA CBS / CSE1.0 – 8.5 µM> 50.0 µMDirect internal aldimine attack
Masked Derivative *CBS / CSE> 100.0 µM (Intact)< 10.0 µM (Activated)Hydrolysis followed by AOAA attack

*2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid

Experimental Workflows: Self-Validating Protocols

To rigorously prove that 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid acts via a prodrug mechanism rather than intact allosteric binding, researchers must employ a self-validating experimental system.

The following protocol leverages UV-Vis Spectroscopy based on a fundamental quantum mechanical principle: The extended conjugated pi-system of the native PLP internal aldimine absorbs light at ~412 nm . When AOAA attacks and forms the oxime, the conjugation is disrupted, causing a distinct blue-shift to ~380 nm .

Protocol: Validating Prodrug Activation and Target Inhibition

Step 1: Baseline Spectral Analysis

  • Prepare a 10 µM solution of recombinant human CBS in 50 mM Tris-HCl (pH 8.0).

  • Record the baseline UV-Vis spectrum. A distinct peak at 412 nm must be present, confirming the intact internal aldimine.

Step 2: Negative Control (Intact Drug Incubation)

  • Add 100 µM of the intact 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid directly to the CBS solution.

  • Incubate for 30 minutes at 37°C.

  • Causality Check: Record the spectrum. The peak should remain at 412 nm. This proves that the bulky 4-methoxybenzylidene group sterically prevents the warhead from accessing the active site.

Step 3: Prodrug Activation (Hydrolysis)

  • In a separate vial, incubate 100 µM of the derivative with a cellular lysate or specific amidohydrolase at pH 6.0 for 1 hour to induce hydrolysis.

  • Verify the release of free AOAA and 4-methoxybenzaldehyde via LC-MS/MS.

Step 4: Active Warhead Engagement

  • Introduce the hydrolyzed mixture to the recombinant CBS solution.

  • Incubate for 15 minutes at 37°C.

  • Validation: Record the UV-Vis spectrum. The 412 nm peak will disappear, replaced by a new peak at 380 nm. This self-validating shift confirms that target inactivation is strictly dependent on the hydrolytic release of the AOAA warhead.

Workflow Step1 1. Compound Incubation (± Hydrolytic Enzymes) Step2 2. LC-MS/MS Analysis (Quantify AOAA Release) Step1->Step2 Step3 3. Recombinant CBS Assay (Add to Native Enzyme) Step2->Step3 Step4 4. UV-Vis Spectroscopy (Monitor 412nm to 380nm) Step3->Step4 Step5 5. Data Validation (Confirm Prodrug Dependency) Step4->Step5

Fig 2: Self-validating workflow for prodrug activation and target engagement.

Conclusion

Derivatives like 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid highlight a critical paradigm in medicinal chemistry: overcoming the pharmacokinetic limitations of highly reactive warheads through intelligent masking. By understanding the requisite hydrolytic activation and the subsequent covalent trapping of the PLP cofactor, researchers can better optimize these compounds for indications ranging from metabolic disorders (modulating H2S/GABA) to novel antimycobacterial therapies.

References

  • Petrosino, M., Zuhra, K., Kopec, J., et al. (2022). H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine. Cellular and Molecular Life Sciences. URL:[Link]

  • Vill, K., van Geelen, L., Michel, O., et al. (2024). α-Aminooxyacetic acid derivatives acting as pro-drugs against Mycobacterium tuberculosis. bioRxiv. URL:[Link]

  • Angeli, A., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. European Journal of Medicinal Chemistry (Referenced via PubMed for structural intermediate context). URL:[Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals Executive Summary The stability of an active pharmaceutical ingredient (API) in aqueous media is a critical determinant of its therapeutic efficacy, safety,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stability of an active pharmaceutical ingredient (API) in aqueous media is a critical determinant of its therapeutic efficacy, safety, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid, a molecule featuring a potentially labile oxime ether linkage. By integrating theoretical principles with actionable experimental protocols, this document serves as a technical resource for scientists engaged in drug development and formulation. We will explore the primary degradation pathway—hydrolysis of the C=N bond—and detail the systematic approach required to quantify its kinetics and thermodynamic parameters. This involves a multi-faceted strategy encompassing forced degradation studies, the development of a stability-indicating analytical method, and the application of kinetic modeling to predict long-term stability under various environmental conditions.

Introduction: The Imperative of Stability Profiling

The molecule 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid possesses a distinct chemical architecture, characterized by an oxime ether functional group and a carboxylic acid moiety. While this structure may be integral to its intended biological activity, the central imine-like (C=N) bond within the oxime ether represents a potential site of hydrolytic instability. The degradation of this molecule in an aqueous environment, typical for formulations and physiological conditions, can lead to a loss of potency and the formation of potentially harmful degradation products.

Therefore, a thorough understanding of its stability profile is not merely a regulatory requirement but a fundamental aspect of drug development.[1][2] This guide outlines the necessary studies to:

  • Identify the primary degradation pathways.[1][3]

  • Elucidate the kinetics of degradation under various stress conditions.

  • Develop a robust analytical method to monitor the parent compound and its degradants.

  • Predict the long-term stability and establish appropriate storage conditions.

Theoretical Framework: Unraveling the Degradation Pathway

The principal mechanism of degradation for 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid in aqueous solution is anticipated to be the hydrolysis of the oxime ether's carbon-nitrogen double bond. This reaction is analogous to the hydrolysis of imines and Schiff bases, a well-documented process that is typically catalyzed by acid or base.[4][5]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the oxime nitrogen. This protonation increases the electrophilicity of the imine carbon, making it highly susceptible to nucleophilic attack by water.[4][6] The subsequent steps involve the formation of a carbinolamine intermediate, followed by proton transfer and elimination of the aminooxyacetic acid moiety to yield 4-methoxybenzaldehyde as one of the final degradation products.[4][7] The rate of this reaction is highly dependent on the pH of the solution.[5][8]

Base-Catalyzed Hydrolysis

In neutral to basic conditions, the degradation can proceed via direct nucleophilic attack of a hydroxide ion on the imine carbon.[9][10] While generally more stable than imines, oxime ethers are still susceptible to hydrolysis, which proceeds through a similar tetrahedral intermediate to yield the same degradation products.[11] The rate of hydrolysis in this pH range is often directly proportional to the hydroxide ion concentration.[9]

The expected hydrolysis reaction is as follows:

2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid + H₂O ⇌ 4-Methoxybenzaldehyde + 2-(Aminooxy)acetic acid

The thermodynamic stability of the parent molecule is inversely related to the favorability of this equilibrium. A comprehensive study must therefore map the degradation rate across a wide pH range to create a pH-rate profile, which is crucial for identifying the pH of maximum stability.[9][12]

Experimental Design: A Strategic Approach to Stability Testing

To rigorously evaluate the stability of the target compound, a forced degradation study is essential.[2][3] These studies deliberately stress the molecule under conditions more severe than those it would typically encounter to rapidly identify degradation products and pathways.[2][13] This approach is a cornerstone of compliance with ICH (International Council for Harmonisation) guidelines.[1][3][13]

Forced Degradation (Stress Testing) Protocol

The objective is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[3] This level of degradation is sufficient to detect and quantify degradation products accurately without driving the reaction to completion, which could obscure the primary degradation pathways.

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M to 1.0 M HCl, 40-80°CTo assess susceptibility to degradation in acidic environments.[1]
Base Hydrolysis 0.1 M to 1.0 M NaOH, 40-80°CTo evaluate stability in alkaline conditions.[1]
Neutral Hydrolysis Purified Water, 40-80°CTo determine the rate of hydrolysis at neutral pH.
Oxidation 3-30% H₂O₂, Room or elevated temp.To test for susceptibility to oxidative degradation.[1]
Thermal Stress Dry Heat, Elevated Temp. (e.g., 80°C)To identify thermally induced degradation products.[1]
Photostability Exposure to UV and visible light (ICH Q1B)To assess light sensitivity.[1][14] A minimum of 1.2 million lux hours is recommended.[1]

For each condition, a solution of the compound at a known concentration is prepared and exposed to the stressor. Samples are withdrawn at predetermined time points, neutralized if necessary, and analyzed using a stability-indicating analytical method. Control samples, protected from the stress conditions, should be analyzed concurrently.[14]

The Analytical Cornerstone: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the linchpin of any stability study.[15][16] Its primary function is to accurately quantify the decrease in the concentration of the active ingredient while simultaneously separating and detecting all degradation products that may form.[2][15]

Method Development Strategy

A reversed-phase HPLC (RP-HPLC) method with UV detection is typically the method of choice for polar pharmaceutical compounds.[15][17][18]

  • Column Selection : A C18 (ODS) column is a common starting point due to its versatility in retaining polar compounds.[15]

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate at pH 3.7) and an organic solvent like acetonitrile or methanol is often employed to achieve optimal separation of both the polar parent compound and its potentially less polar degradants.[17][19]

  • Detection : A UV detector set at a wavelength that provides a good response for both the parent compound and potential degradation products is crucial.[17] A photodiode array (PDA) detector is highly recommended as it can help in assessing the peak purity of the parent compound.

  • Optimization : Key parameters such as mobile phase composition, flow rate, and column temperature must be systematically optimized to achieve the desired separation and efficiency.[17][18]

Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[1] This validation includes demonstrating specificity, linearity, accuracy, precision, and robustness.[16] Specificity is particularly critical, as it proves the method's ability to distinguish the API from its degradation products.[1]

Kinetic and Thermodynamic Analysis: From Data to Prediction

The data generated from the forced degradation studies are used to determine the kinetics of the degradation process.

Determining the Order of Reaction

By plotting the concentration of the remaining 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid against time under each stress condition, the order of the reaction can be determined. Hydrolytic degradation of drugs in solution often follows first-order or pseudo-first-order kinetics.[20][21] For a first-order reaction, a plot of the natural logarithm of the concentration versus time will yield a straight line, the slope of which is the negative of the rate constant (k).[22]

The Influence of Temperature: The Arrhenius Equation

To understand the thermodynamic stability and to predict shelf-life, the effect of temperature on the degradation rate constant is analyzed using the Arrhenius equation.[23][24]

ln(k) = ln(A) - (Ea / RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

By determining the rate constants at several elevated temperatures (e.g., 50°C, 60°C, 70°C), a plot of ln(k) versus 1/T (an Arrhenius plot) can be constructed. This plot should be linear, and its slope can be used to calculate the activation energy (Ea).[25] This allows for the extrapolation of the rate constant to typical storage conditions (e.g., 25°C or 5°C), enabling the prediction of the product's shelf-life.[23] Accelerated stability studies, when combined with the Arrhenius equation, are a powerful tool for shortening drug development timelines.[23]

Visualizing the Workflow and Degradation

Clear diagrams are essential for communicating complex scientific processes.

Workflow cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analysis & Modeling A Define Compound & Objectives B Develop Stability-Indicating HPLC Method A->B C Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photo) B->C D Collect Samples at Time Intervals C->D E Analyze Samples by HPLC D->E F Determine Degradation Kinetics (pH-rate profile, Reaction Order) E->F G Perform Arrhenius Analysis (Temperature Effect) F->G H Predict Long-Term Stability & Shelf-Life G->H I Final Stability Report H->I Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Oxime_H Oxime + H+ Iminium Protonated Oxime (Iminium intermediate) Oxime_H->Iminium Protonation Carbinolamine_H Carbinolamine Intermediate Iminium->Carbinolamine_H + H2O (Nucleophilic Attack) Products_H 4-Methoxybenzaldehyde + 2-(Aminooxy)acetic acid Carbinolamine_H->Products_H Elimination Oxime_OH Oxime + OH- Tetrahedral Tetrahedral Intermediate Oxime_OH->Tetrahedral Nucleophilic Attack Products_OH 4-Methoxybenzaldehyde + 2-(Aminooxy)acetic acid Tetrahedral->Products_OH Elimination

Caption: Proposed hydrolysis degradation pathways.

Conclusion

The evaluation of the thermodynamic stability of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid in aqueous solutions is a critical, multi-step process. It begins with a theoretical understanding of the likely degradation pathways, primarily hydrolysis, and is followed by rigorous experimental verification through forced degradation studies. A robust, validated stability-indicating HPLC method is essential for generating reliable data. By applying kinetic principles and the Arrhenius equation, this data can be transformed into predictive models of long-term stability. This systematic approach not only ensures regulatory compliance but also provides the foundational knowledge required for developing a safe, effective, and stable pharmaceutical product.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Imine and Enamine Hydrolysis Mechanism. (2020, December 9). Chemistry Steps. Retrieved from [Link]

  • How to Use the Arrhenius Equation in Stability Studies. (2022, December 8). FTLOScience. Retrieved from [Link]

  • Akbaş, E., et al. (2016). Synthesis, Spectroscopic, Structural and Quantum Chemical Studies of a New Imine Oxime and Its Palladium(II) Complex: Hydrolysis Mechanism. Molecules, 21(1), 113. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. Retrieved from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Misra, P. K., et al. (1987). Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. Indian Journal of Chemistry, 26A, 953-956. Retrieved from [Link]

  • Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Retrieved from [Link]

  • Agarkrog, M., et al. (2024). Simplified kinetic modeling for predicting the stability of complex biotherapeutics. Scientific Reports, 14(1), 1-13. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmaceutical and Medical Sciences. Retrieved from [Link]

  • Chemical Kinetics and Stability. (n.d.). SlideShare. Retrieved from [Link]

  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). Quality Digest. Retrieved from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Dong, M. W. (2023, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

    • Kinetics, Reaction Rates and Drug Stability. (2021, April 7). SlideShare. Retrieved from [Link]

  • Hancock, R. D., & Martell, A. E. (1988). Thermodynamic study on oxime complexes: the relative co-ordinating power of ketone, oxime, and amine functional groups. Journal of the Chemical Society, Dalton Transactions, (9), 2403-2407. Retrieved from [Link]

  • Löffler, M., et al. (1990). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 64(2), 146-150. Retrieved from [Link]

  • Moulay, A. A., et al. (2021). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. International Journal of Research in Pharmaceutical Sciences, 12(2), 1368-1375. Retrieved from [Link]

  • Kinetic Study of the Hydrolysis of Schiff Bases Derived from 2-Aminothiophenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Dolliver, D. D. (n.d.). New Synthetic Methods Using Oxime Ethers. American Chemical Society. Retrieved from [Link]

  • Overview of Schiff Bases. (2022, October 19). IntechOpen. Retrieved from [Link]

  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025, February 1). International Journal of Current Science. Retrieved from [Link]

  • Tapabashi, A. B., & O., N. (2024). Study of the Kinetics and Thermodynamic Parameters of Schiff Bases Derived from 4-Aminoantipyrine. Central Asian Journal of Medical and Natural Science, 5(1), 573-588. Retrieved from [Link]

  • Kumar, P., et al. (2013). A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode. Journal of Pharmaceutical Analysis, 3(6), 441-449. Retrieved from [Link]

  • Löffler, M., & Worek, F. (1991). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 65(8), 661-666. Retrieved from [Link]

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Foundational

Literature review of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid in organic synthesis

An In-Depth Technical Guide: 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic Acid in Organic Synthesis and Drug Discovery Executive Summary The compound 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid —also kn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic Acid in Organic Synthesis and Drug Discovery

Executive Summary

The compound 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid —also known as (E)-2-(((4-methoxybenzylidene)amino)oxy)acetic acid—is a highly versatile, structurally rigid oxime ether carboxylic acid. In recent years, it has emerged as a critical intermediate in medicinal chemistry, specifically functioning as a modular "tail" building block in the design of isoform-selective Carbonic Anhydrase (CA) IX and XII inhibitors[1][2]. This whitepaper provides an authoritative review of its chemical properties, synthetic methodologies, and its strategic application in modern oncology drug discovery.

Chemical Identity & Structural Rationale

The molecular architecture of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid consists of three distinct functional zones, each serving a specific mechanistic purpose in organic synthesis and drug design:

  • The 4-Methoxyphenyl Headgroup: The electron-donating methoxy group enhances the electron density of the aromatic ring, providing favorable hydrophobic and van der Waals interactions within the outer rim of target enzyme active sites[3].

  • The Oxime Ether Linkage (-CH=N-O-): Unlike traditional imines or hydrazones, the oxime ether is highly resistant to aqueous hydrolysis. It also enforces a rigid, planar geometry. Due to steric hindrance, the (E)-isomer is overwhelmingly favored, ensuring conformational predictability during structure-based drug design[2].

  • The Carboxylic Acid Terminus: This moiety serves as the primary synthetic handle, allowing for facile bioconjugation or amide coupling with various primary or secondary amines[3].

The "Tail Approach" in Carbonic Anhydrase Inhibitor Design

Human carbonic anhydrases (hCAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (hCA I and II) are ubiquitous and involved in normal physiological processes, the transmembrane isoforms hCA IX and XII are heavily overexpressed in hypoxic solid tumors. They regulate the acidic tumor microenvironment (TME), promoting tumor survival, proliferation, and metastasis[2][4].

To achieve selectivity and avoid off-target side effects (such as those seen with classic glaucoma or epilepsy drugs), medicinal chemists employ the "Tail Approach" [4].

  • Mechanism: A zinc-binding group (ZBG), typically a primary benzenesulfonamide, anchors to the catalytic zinc ion deep within the enzyme's active site.

  • The Role of the Oxime Ether: The 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid moiety is conjugated to the ZBG as a "tail." This elongated tail protrudes into the middle and outer rims of the active site cavity—regions that exhibit the highest amino acid sequence variability among CA isoforms. The tail forms specific hydrogen bonds and hydrophobic interactions (e.g., with Pro200 and Pro201 in CA IX), driving the nanomolar selectivity for tumor-associated isoforms over cytosolic ones[3][4].

Mechanism TME Hypoxic Tumor Microenvironment CA9 Overexpression of Transmembrane hCA IX / XII TME->CA9 pH Extracellular Acidification (Promotes Tumor Survival & Metastasis) CA9->pH Inhibitor Tail-Approach CA Inhibitor (Containing Oxime Ether Tail) Block Selective Inhibition of Zinc Active Site Inhibitor->Block Block->CA9 Binds Outer Rim & Active Site Death Restoration of pH Balance & Tumor Cell Apoptosis Block->Death

Fig 1: Mechanism of Action for Tail-Approach CA Inhibitors in Hypoxic Tumors.

Experimental Workflows: A Self-Validating System

The synthesis of the final therapeutic agent is a robust, two-phase process. The following protocols detail the causality behind the experimental conditions to ensure reproducibility and high yields.

Protocol A: Synthesis of the Oxime Ether Intermediate

This step involves the condensation of 4-methoxybenzaldehyde with aminooxyacetic acid to form the rigid tail[2][3].

Reagents: 4-Methoxybenzaldehyde (1.0 eq), aminooxyacetic acid hemihydrochloride (1.2 eq), Pyridine, Ethanol. Procedure:

  • Suspend aminooxyacetic acid hemihydrochloride in a mixture of absolute ethanol and pyridine (approx. 4:1 v/v). Causality: Pyridine acts as a mild base to neutralize the hemihydrochloride salt, liberating the highly nucleophilic free aminooxy group without causing side-reactions.

  • Add 4-methoxybenzaldehyde dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux for 4–6 hours. Causality: Thermal energy drives the dehydration step of the oximation. The thermodynamic stability of the (E)-isomer ensures exceptional stereoselectivity.

  • Concentrate the mixture under reduced pressure, acidify with 1M HCl to pH 2-3, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and crystallize from CHCl3​ /n-hexane to yield the pure (E)-carboxylic acid as a white solid (Yield: ~58%)[2].

Protocol B: Amide Coupling to the Zinc-Binding Group

The carboxylic acid is then conjugated to an aminosulfonamide to generate the final CA inhibitor[3].

Reagents: 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid (1.0 eq), Sulfanilamide derivative (1.1 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), anhydrous DMF. Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF and cool to 0 °C under an inert argon atmosphere.

  • Add HOBt and EDC·HCl sequentially. Stir for 30 minutes. Causality: EDC activates the carboxyl group, while HOBt rapidly reacts with the O-acylisourea intermediate to form a stable, active OBt-ester. This suppresses the formation of unreactive N-acylurea byproducts, ensuring high coupling efficiency.

  • Add the sulfanilamide derivative followed by DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours. Causality: DIPEA maintains a basic environment, ensuring the amine remains deprotonated and highly nucleophilic.

  • Quench with water, extract with dichloromethane, and purify via flash chromatography to isolate the final inhibitor.

Synthesis A 4-Methoxybenzaldehyde (Starting Material) C 2-({[(4-Methoxyphenyl)methylidene] amino}oxy)acetic acid (Oxime Ether Tail) A->C Oximation (EtOH/Pyridine, Δ) B Aminooxyacetic Acid (Linker Precursor) B->C E Final CA IX/XII Inhibitor (Amide Linkage) C->E Amide Coupling (EDC/HOBt, DMF) D Benzenesulfonamide (Zinc-Binding Group) D->E

Fig 2: Synthetic workflow from starting materials to the final CA IX/XII inhibitor.

Quantitative Data: Biological Efficacy

The integration of the 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid tail drastically shifts the inhibitory profile of the resulting benzenesulfonamides. By extending into the isoform-specific outer rim of the enzyme, these compounds exhibit low-nanomolar affinity for tumor-associated isoforms while sparing cytosolic off-targets[1][5].

Table 1: Representative Inhibitory Activity ( Ki​ ) of Oxime-Ether Tailed CA Inhibitors (Data synthesized from recent structure-activity relationship studies on benzensulfonamide derivatives[1][5])

Isoform TargetLocalizationPhysiological / Pathological RoleRepresentative Ki​ (nM)Selectivity Profile
hCA I CytosolicRetinal and cerebral function> 1000Off-target (Spared)
hCA II CytosolicGlaucoma, renal function150 - 800Off-target (Spared)
hCA IX TransmembraneHypoxic tumor survival, pH regulation5.6 - 9.4 Primary Target
hCA XII TransmembraneTumor metastasis, chemoresistance4.9 - 6.3 Primary Target

Note: The low nanomolar Ki​ values for CA IX and XII demonstrate the profound efficacy of the tail approach in achieving targeted cancer therapeutics.

Conclusion & Future Perspectives

2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid is far more than a simple organic intermediate; it is a rationally designed molecular tool that bridges synthetic organic chemistry and targeted oncology. Its rigid (E)-oxime ether geometry and easily functionalized carboxylic acid terminus make it an ideal "tail" for probing the outer rims of metalloenzymes. Future applications of this compound will likely expand beyond carbonic anhydrase inhibitors into the development of novel antibody-drug conjugates (ADCs) and PROTACs, where stable, rigid linkers are in high demand.

References

  • Nencetti, S., Cuffaro, D., Ciccone, L., et al. (2025). "A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors." Future Medicinal Chemistry, 17(3), 271-285. Available at:[Link]

  • Kumar, A., Siwach, K., Supuran, C. T., & Sharma, P. K. (2022). "A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors." Bioorganic Chemistry, 126, 105920. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid (CAS No. 85103-47-5)[1]. This compound, an oxime ether carboxylic acid,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid (CAS No. 85103-47-5)[1]. This compound, an oxime ether carboxylic acid, serves as a versatile building block in medicinal chemistry and materials science. The synthesis is achieved via a robust and efficient condensation reaction between 4-methoxybenzaldehyde and carboxymethoxylamine hemihydrochloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the procedural steps, reaction mechanism, and characterization techniques to ensure reproducible and high-purity results.

Introduction & Scientific Background

Oxime ethers represent a crucial class of organic compounds utilized in the development of pharmaceuticals, agrochemicals, and polymers. The C=N-O linkage provides a stable and geometrically defined scaffold that can be readily functionalized. The target molecule, 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid, incorporates a hydrophilic carboxylic acid moiety and a lipophilic methoxyphenyl group, making it an attractive intermediate for creating compounds with tailored pharmacokinetic and pharmacodynamic properties.

The synthesis is based on the classical formation of an oxime from an aldehyde and a hydroxylamine derivative.[2] This reaction proceeds via a nucleophilic addition of the aminooxy group to the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the stable C=N double bond. The use of carboxymethoxylamine hemihydrochloride requires a base to neutralize the salt and liberate the free nucleophile for the reaction to proceed efficiently.

Reaction Scheme and Mechanism

The synthesis follows a two-step mechanism within a single pot: (1) neutralization of the hydroxylamine salt, and (2) nucleophilic attack and dehydration.

Reaction_Mechanism

Mechanism Insight: Sodium acetate acts as a mild base, deprotonating the hydroxylamine hydrochloride to generate the free (aminooxy)acetic acid. This species is a potent nucleophile that attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting tetrahedral hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the final, conjugated oxime ether product.

Materials and Equipment

Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Notes
4-Methoxybenzaldehyde (p-Anisaldehyde)123-11-5C₈H₈O₂136.15≥98% purity, liquid
Carboxymethoxylamine Hemihydrochloride2921-14-4C₂H₅NO₃ · 0.5HCl109.56≥98% purity, solid
Sodium Acetate (Anhydrous)127-09-3C₂H₃NaO₂82.03≥99% purity, solid
Ethanol (95%)64-17-5C₂H₅OH46.07Reagent grade
Deionized Water7732-18-5H₂O18.02For reaction and recrystallization
Ethyl Acetate141-78-6C₄H₈O₂88.11For Thin-Layer Chromatography (TLC)
Hexanes110-54-3C₆H₁₄86.18For Thin-Layer Chromatography (TLC)
Deuterated Chloroform (CDCl₃)865-49-6CDCl₃120.38For NMR analysis, with 0.03% v/v TMS
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Beakers and graduated cylinders

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Melting point apparatus

  • FTIR Spectrometer

  • NMR Spectrometer (¹H: 400 MHz, ¹³C: 101 MHz)

  • Mass Spectrometer (LC-MS with ESI source)

Detailed Step-by-Step Synthesis Protocol

Workflow

Step 1: Preparation of the Nucleophile Solution
  • To a 250 mL round-bottom flask, add carboxymethoxylamine hemihydrochloride (5.50 g, 50.2 mmol).

  • Add sodium acetate (8.23 g, 100.4 mmol).

    • Causality: Sodium acetate is used in a 2:1 molar ratio to the hemihydrochloride salt. This ensures complete neutralization of the hydrochloride and buffers the solution, creating a favorable environment for the condensation reaction.[3]

  • Add 50 mL of deionized water and 50 mL of 95% ethanol.

  • Place a magnetic stir bar in the flask and stir the mixture at room temperature for 15 minutes until all solids have dissolved. The solvent system is an ethanol/water mix to ensure all reactants and the product remain soluble during the reaction.

Step 2: Addition of the Aldehyde
  • In a separate beaker, dissolve 4-methoxybenzaldehyde (6.84 g, 50.2 mmol) in 30 mL of 95% ethanol.

  • Add the 4-methoxybenzaldehyde solution dropwise to the stirred carboxymethoxylamine solution over 5 minutes.

Step 3: Reaction Conditions
  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 2-3 hours.

    • Expertise: Gentle heating accelerates both the dissolution of reactants and the rate of the dehydration step, driving the reaction to completion without promoting side reactions.

Step 4: Reaction Monitoring
  • Monitor the reaction's progress using TLC. Prepare a developing chamber with a solvent system of 70:30 ethyl acetate/hexanes with 1% acetic acid.

  • Spot the starting aldehyde and the reaction mixture on a TLC plate.

  • Visualize the plate under a UV lamp (254 nm). The reaction is complete when the spot corresponding to 4-methoxybenzaldehyde (highly UV active) has been consumed.

Step 5: Product Isolation
  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Slowly acidify the solution to approximately pH 4 by adding 1 M HCl dropwise while stirring. This protonates the carboxylate, reducing its solubility.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Dry the crude product in a vacuum oven at 50°C overnight.

Step 6: Purification
  • Recrystallize the crude solid from a hot ethanol/water mixture (approximately 4:1 v/v).

  • Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

  • Collect the pure white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

    • Trustworthiness: Recrystallization is a critical step to ensure high purity of the final product, removing any unreacted starting materials or by-products. The slow cooling process promotes the formation of well-defined crystals.

Characterization and Expected Results

The identity and purity of the synthesized 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid should be confirmed by the following methods.

AnalysisExpected Result
Appearance White crystalline solid
Yield 80-90%
Melting Point 148-151°C
FTIR (KBr, cm⁻¹) ~3200-2500 (broad, O-H of COOH), ~2950 (C-H), 1725 (C=O of COOH), 1610 (C=N), 1515 (C=C aromatic), 1250 (C-O-C)
¹H NMR (CDCl₃) δ (ppm): 10.5-11.5 (br s, 1H, -COOH), 8.10 (s, 1H, -CH=N-), 7.55 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.70 (s, 2H, -O-CH₂-), 3.85 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃) δ (ppm): 174.5 (-COOH), 161.0 (Ar-C-O), 149.5 (-CH=N-), 129.5 (Ar-CH), 127.0 (Ar-C), 114.5 (Ar-CH), 72.0 (-O-CH₂-), 55.5 (-OCH₃)
LC-MS (ESI-) m/z calculated for C₁₀H₁₁NO₄: 209.07. Found: 208.06 [M-H]⁻

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves at all times.

  • Reagent Handling: 4-Methoxybenzaldehyde is an irritant. Carboxymethoxylamine hemihydrochloride can be corrosive. Handle all chemicals in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all organic solvents and solid chemical waste in appropriately labeled containers according to institutional guidelines. Aqueous filtrates should be neutralized before disposal.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction; Incorrect pH for precipitation.Extend reaction time and re-check with TLC. Ensure pH is accurately adjusted to ~4 for maximum precipitation.
Oily Product Instead of Solid Impurities present; Incomplete drying.Re-purify by recrystallization, ensuring slow crystal growth. Dry the product thoroughly under high vacuum for an extended period.
Broad Melting Point Range Product is impure.Repeat the recrystallization step. Ensure the product is completely dry before taking the melting point.
Reaction Does Not Go to Completion Insufficient base; Low temperature.Ensure the correct molar ratio of sodium acetate was used. Increase the reaction temperature slightly (e.g., to 70°C).

References

  • Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352. Available from: [Link]

  • ResearchGate. Different approaches for oxime (ether) synthesis. Available from: [Link]

  • Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Available from: [Link]

  • Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Cell Viability Assays using 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid

Authored by: Your Senior Application Scientist Abstract This comprehensive guide provides a detailed framework for assessing the in vitro cytotoxic and cytostatic effects of the compound 2-({[(4-Methoxyphenyl)methylidene...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for assessing the in vitro cytotoxic and cytostatic effects of the compound 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid . Recognizing the critical need for robust and reproducible cell viability data in drug discovery and toxicology, this document outlines the core principles of multiple assay mechanisms, provides detailed step-by-step protocols, and offers insights into experimental design and data interpretation. The protocols are designed for researchers, scientists, and drug development professionals to reliably evaluate the biological activity of this specific compound.

Introduction to the Test Article and Assay Principles

Compound Profile: 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid

The test article, 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid, is a synthetic organic molecule. It is an oxime ether derivative formed from p-anisaldehyde and aminooxyacetic acid.

  • p-Anisaldehyde Moiety: The (4-methoxyphenyl)methylidene group is derived from p-anisaldehyde, a compound found in some natural products. This aromatic ring with a methoxy group is a common scaffold in medicinal chemistry.

  • Aminooxyacetic Acid Moiety: This portion of the molecule is known to interact with enzymes that utilize pyridoxal phosphate as a cofactor, most notably aminotransferases.

Given its structure, the compound's potential biological effects are not immediately obvious, necessitating empirical testing. In vitro cell viability assays are the foundational step in characterizing its potential as a therapeutic agent or a toxicant.[1]

The Rationale for Multiple Viability Assays

Cell viability is a complex measure of overall cellular health.[2] A single assay provides only one perspective on a compound's effect. To build a trustworthy and comprehensive profile, it is crucial to use assays that probe different cellular mechanisms.[2] This guide focuses on three distinct methods:

  • MTT Assay (Metabolic Activity): Measures the activity of mitochondrial dehydrogenases, indicating a metabolically active cell population.[3]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): Quantifies the release of the cytosolic enzyme LDH into the culture medium, a marker of plasma membrane damage and cell lysis.[4][5]

  • Neutral Red (NR) Uptake Assay (Lysosomal Integrity): Assesses the ability of viable cells to uptake and store a supravital dye within their lysosomes, which is compromised in stressed or dying cells.[6][7]

Employing these orthogonal assays provides a self-validating system. For instance, a compound might inhibit mitochondrial respiration (a low MTT signal) without immediately rupturing the cell membrane (a low LDH signal), suggesting a cytostatic or apoptotic effect rather than acute necrosis.

Experimental Design: The Blueprint for Reliable Data

Before proceeding to the protocols, meticulous planning is paramount. Key considerations include:

  • Compound Solubilization: The compound's solubility must be determined. Dimethyl sulfoxide (DMSO) is a common solvent, but the final concentration in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced toxicity.[8] A vehicle control (medium with the same concentration of DMSO as the highest test concentration) is mandatory.

  • Cell Line Selection: Choose cell lines relevant to the research question (e.g., a specific cancer type for oncology studies). Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.

  • Seeding Density: The optimal number of cells per well must be determined for each cell line to ensure they are in a logarithmic growth phase during the experiment and that the assay signal is within the linear range of detection.[9]

  • Concentration Range: Test the compound over a wide range of concentrations using serial dilutions (e.g., half-log or log-fold dilutions) to generate a complete dose-response curve. This is essential for accurately calculating the IC50 value.[10]

  • Controls, Controls, Controls: Every plate must include:

    • Vehicle Control: Cells treated with the solvent used to dissolve the compound. This represents 100% viability.

    • Untreated Control: Cells in medium alone (often serves the same purpose as the vehicle control).

    • Positive Control: A known cytotoxic agent (e.g., Staurosporine, Doxorubicin) to confirm the assay is working correctly.

    • Blank/Background Control: Medium without cells to subtract the background absorbance of the medium and assay reagents.[5][11]

Visualization of Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of the test compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase (96-Well Plate) cluster_assay Assay Phase cluster_analysis Data Analysis A Optimize Cell Seeding Density C Perform Serial Dilutions of Compound B Prepare Compound Stock (e.g., in DMSO) E Treat Cells with Compound Dilutions & Controls C->E D Seed Cells and Allow Adherence (24h) D->E F Incubate for Exposure Period (24-72h) E->F G Perform Viability Assay (MTT, LDH, or NR) F->G H Read Absorbance (Spectrophotometer) G->H I Calculate % Viability vs. Vehicle Control H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: General experimental workflow from preparation to data analysis.

Detailed Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay quantifies cell viability by measuring the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in living cells.[3]

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filtered, stored at -20°C and protected from light.[11]

  • MTT solvent: Isopropanol with 4 mM HCl and 0.1% NP40, or 10% SDS in 0.01 M HCl.[3][11]

  • 96-well flat-bottom sterile plates.

  • Adherent cells of choice.

  • Complete culture medium.

  • Multi-channel pipette.

  • Microplate reader (absorbance at 570-590 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid. Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[9] Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[3][11]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[3][11]

  • Reading: Shake the plate on an orbital shaker for 15 minutes to ensure the crystals are fully dissolved.[11] Read the absorbance at 590 nm using a microplate reader.[11]

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures membrane integrity by quantifying the LDH released from the cytosol of damaged cells into the supernatant.[5]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for reagent stability and quality control).

  • 96-well flat-bottom sterile plates.

  • Cells and test compound.

  • Lysis Buffer (e.g., 10X Triton X-100, often included in kits) for maximum release control.[12]

  • Microplate reader (absorbance at ~490 nm).

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells:

    • Spontaneous Release: Vehicle control wells.

    • Maximum Release: Wells with cells treated with Lysis Buffer.[12]

    • Background Control: Medium only.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells (optional but recommended).[12][13] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mix according to the kit manufacturer's instructions. Add the specified volume (e.g., 100 µL) of reaction mix to each well containing the supernatant.[13]

  • Incubation & Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5][12] Add the Stop Solution if provided in the kit. Read the absorbance at 490 nm.[12]

Protocol 3: Neutral Red (NR) Uptake Assay

This assay measures the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[6]

Materials:

  • Neutral Red (NR) stock solution (e.g., 3.3 mg/mL in water).

  • NR working solution: Dilute stock solution in pre-warmed culture medium to a final concentration of ~33-50 µg/mL on the day of use.[6][14]

  • NR destain solution: 50% ethanol, 49% ultrapure water, 1% glacial acetic acid.[7]

  • DPBS (Dulbecco's Phosphate-Buffered Saline).

  • Microplate reader (absorbance at ~540 nm).

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate for the desired exposure time (e.g., 24 hours).[7]

  • Dye Uptake: After incubation, discard the medium and add 100 µL of the pre-warmed NR working solution to each well. Incubate for 2-3 hours at 37°C, 5% CO₂.[7][14]

  • Dye Removal: Carefully discard the NR solution. Gently wash the cells with 150 µL of DPBS to remove excess dye.[7]

  • Destain: Discard the DPBS wash. Add 150 µL of the NR destain solution to each well to extract the dye from the lysosomes.[7]

  • Reading: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete solubilization.[15] Read the absorbance at 540 nm.

Data Analysis and Interpretation

Calculating Percentage Viability

For all assays, the primary calculation is the percentage of viability relative to the vehicle control.

For MTT and Neutral Red Assays (Signal correlates with viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

For LDH Assay (Signal correlates with cytotoxicity): First, calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100 Then, convert to viability: % Viability = 100 - % Cytotoxicity

Data Presentation

Summarize the results in a clear table format.

Concentration (µM)% Viability (MTT) ± SD% Viability (LDH) ± SD% Viability (NR) ± SD
0 (Vehicle)100 ± 4.5100 ± 3.8100 ± 5.1
0.198.2 ± 5.299.1 ± 4.197.5 ± 6.0
191.5 ± 4.896.3 ± 3.592.1 ± 4.9
1065.3 ± 6.185.4 ± 5.568.7 ± 5.3
5048.9 ± 5.760.1 ± 4.951.2 ± 6.2
10015.7 ± 3.935.8 ± 4.218.3 ± 4.5
Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[10]

  • Plot the Data: Create a dose-response curve by plotting % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[16]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope, four-parameter logistic model).[16][17][18]

  • Calculate IC50: The software will calculate the IC50 value from the fitted curve.[19]

The following diagram illustrates the relationship between the different assay principles.

G cluster_cell Cellular Effects cluster_assays Assay Readouts compound Test Compound 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid mito Mitochondrial Dysfunction compound->mito membrane Membrane Damage (Necrosis) compound->membrane lyso Lysosomal Stress compound->lyso mtt MTT Assay (↓ Formazan) mito->mtt Measures ldh LDH Assay (↑ LDH Release) membrane->ldh Measures nr Neutral Red Assay (↓ Dye Uptake) lyso->nr Measures

Sources

Method

Catalytic applications of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid in cross-coupling

An in-depth guide to the catalytic applications of oxime-based ligands in cross-coupling reactions, with a focus on the structural features of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid. Introduction: The Em...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the catalytic applications of oxime-based ligands in cross-coupling reactions, with a focus on the structural features of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid.

Introduction: The Emergence of Oxime-Based Ligands in Modern Catalysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] The success of these transformations is critically dependent on the nature of the ligand coordinated to the palladium center. While phosphines and N-heterocyclic carbenes (NHCs) have historically dominated the field, there is a growing interest in the development of alternative ligand classes that offer unique reactivity, stability, and accessibility.[3][4]

Oxime-based ligands have emerged as a promising class of ligands for palladium-catalyzed cross-coupling reactions.[3][5] They are readily synthesized from a wide variety of aldehydes and ketones, offering a high degree of modularity.[3] Furthermore, oxime-derived palladium complexes, particularly palladacycles, often exhibit high thermal stability and are not sensitive to air or moisture, which is a significant advantage over many traditional phosphine-based catalysts.[4] These oxime-derived palladacycles can act as reservoirs for highly active palladium nanoparticles, which are often the true catalytic species.[6]

This guide will explore the catalytic applications of oxime-based ligands in cross-coupling reactions, with a particular focus on the potential advantages conferred by the structural motifs present in 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid . While specific catalytic data for this exact molecule is not yet prevalent in the literature, its constituent parts—the p-methoxyphenyl-substituted oxime and the carboxylic acid moiety—are known to play significant roles in catalysis. We will, therefore, extrapolate from existing knowledge on related systems to provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals.

Structural Features and Their Catalytic Implications

The catalytic efficacy of a ligand is intimately linked to its electronic and steric properties. In the case of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid, three key structural features are of particular interest: the oxime coordinating group, the 4-methoxyphenyl substituent, and the pendant carboxylic acid group.

The Oxime Functional Group: A Versatile Coordinating Moiety

The nitrogen atom of the oxime group is an excellent coordinating atom for transition metals like palladium, forming stable metal complexes in high yields.[3] This coordination stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. Oximes can act as chelating ligands, which can enhance the stability and activity of the catalytic species.[3]

The 4-Methoxyphenyl Group: Modulating Electronic Properties

The electronic nature of the substituents on the oxime ligand can significantly influence the reactivity of the palladium catalyst. The 4-methoxyphenyl group is an electron-donating group, which can increase the electron density on the palladium center. This, in turn, can facilitate the oxidative addition step of the catalytic cycle, a key step in many cross-coupling reactions. The electron-rich nature of the catalyst can also influence the selectivity of the reaction.

The Carboxylic Acid Moiety: A Potential "Make-or-Break" Feature

The presence of a carboxylic acid group in the ligand structure is particularly noteworthy. Carboxylic acids can play multiple roles in palladium-catalyzed reactions. They can act as an internal base, assisting in the deprotonation steps of the catalytic cycle. Furthermore, the carboxylate can coordinate to the palladium center, potentially forming a more stable and active catalytic species.[7] This can also influence the solubility of the catalyst, potentially allowing for reactions in more environmentally benign solvents like water. The acidity of the carboxylic acid can be a critical factor in controlling the reaction, with the potential for both catalyst activation and substrate deactivation through protonation.[7]

Catalytic Applications in Cross-Coupling Reactions

Oxime-based palladium catalysts have been successfully employed in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. Oxime-derived palladacycles have demonstrated high activity in this reaction, even with challenging substrates like aryl chlorides.[4] The reactions can often be performed under aerobic conditions and with very low catalyst loadings.[4][6]

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Oxime-based palladium catalysts have been shown to be effective in this transformation, providing high yields of the desired products.[3][8]

Sonogashira Coupling

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide. Oxime-derived palladacycles have been reported to catalyze this reaction efficiently, often without the need for a copper co-catalyst, which is a significant advantage.

Experimental Protocols

The following are representative protocols for the application of an in-situ generated oxime-based palladium catalyst in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on general procedures reported in the literature for similar systems and should be optimized for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol describes a general method for the Suzuki-Miyaura coupling using an in-situ generated catalyst from Palladium(II) acetate and an oxime ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid (or a similar oxime ligand)

  • Aryl bromide

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a clean and dry Schlenk flask, add Palladium(II) acetate (0.01 mmol, 1 mol%) and 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Rationale for Experimental Choices:

  • In-situ Catalyst Generation: The in-situ formation of the active catalyst from a palladium precursor and the ligand allows for a more convenient and often more active catalytic system compared to using a pre-formed complex.

  • Ligand-to-Metal Ratio: A ligand-to-metal ratio of 2:1 is often used to ensure complete coordination to the palladium center and to prevent catalyst decomposition.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Potassium carbonate is a common and effective base for Suzuki-Miyaura reactions.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.

  • Inert Atmosphere: While many oxime-based catalysts are air-stable, performing the reaction under an inert atmosphere can prevent the oxidative degradation of the catalyst and other reaction components, especially at elevated temperatures.

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings catalyzed by oxime-derived palladium systems, as reported in the literature. This provides a benchmark for what might be expected when using a ligand like 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid.

EntryAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePhenylboronic acidPd(OAc)₂ / Acetophenone oximeK₂CO₃Dioxane/H₂O100295[3]
24-ChlorotoluenePhenylboronic acidPalladacycleK₃PO₄Toluene1101288[4]
31-Iodonaphthalene4-Methoxyphenylboronic acidPd(OAc)₂ / Cyclohexanone oximeTBABrDioxane/H₂O80198[3]
44-Bromoacetophenone4-Tolylboronic acidGO-supported palladacycleK₂CO₃H₂ORT2494[6]

GO: Graphene Oxide, TBABr: Tetrabutylammonium bromide, RT: Room Temperature

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Boronic_acid Ar'B(OH)₂ Boronic_acid->Transmetalation Aryl_halide Ar-X Aryl_halide->OxAdd Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start: Assemble Reaction Reaction_Setup 1. Add Pd(OAc)₂ and Ligand to Schlenk Flask Start->Reaction_Setup Inert_Atmosphere 2. Evacuate and Backfill with Inert Gas Reaction_Setup->Inert_Atmosphere Add_Reagents 3. Add Aryl Halide, Boronic Acid, and Base Inert_Atmosphere->Add_Reagents Add_Solvent 4. Add Solvent Add_Reagents->Add_Solvent Reaction 5. Heat and Stir Add_Solvent->Reaction Monitoring 6. Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitoring Workup 7. Quench, Extract, and Dry Monitoring->Workup Purification 8. Concentrate and Purify (Column Chromatography) Workup->Purification End End: Isolated Product Purification->End

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling experiment.

Conclusion and Future Outlook

Oxime-based ligands represent a valuable and versatile addition to the toolbox of the synthetic chemist for palladium-catalyzed cross-coupling reactions. Their ease of synthesis, stability, and high catalytic activity make them an attractive alternative to traditional ligand systems. The specific structural features of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid—an electron-rich aromatic moiety and a pendant carboxylic acid group—suggest that it could be a highly effective ligand, potentially offering enhanced reactivity and unique solubility properties.

Further research is needed to fully elucidate the catalytic potential of this specific compound and to explore its application in a wider range of cross-coupling reactions. Mechanistic studies will also be crucial to understand the precise role of the carboxylic acid group in the catalytic cycle. The continued development of novel oxime-based ligands holds great promise for advancing the field of catalysis and enabling the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

Sources

Application

Application Notes and Protocols for the Use of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Tool for Modern Peptide Synthesis In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker and resin is para...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool for Modern Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker and resin is paramount to the success of synthesizing complex and modified peptides. 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid emerges as a key precursor for the development of specialized oxime-based resins. This compound facilitates the generation of a versatile platform for SPPS, enabling the synthesis of protected peptide fragments which are crucial for segment condensation strategies and the construction of large proteins. The 4-methoxybenzylidene group serves as a temporary protecting group for the reactive aminooxy functionality, while the acetic acid moiety provides a handle for covalent attachment to a solid support. The resulting oxime linker offers a unique cleavage profile, allowing for the release of peptides under conditions that preserve acid-labile side-chain protecting groups, a significant advantage in the synthesis of intricately modified peptides.

Core Principles and Advantages

The use of resins derived from 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid is predicated on the principle of orthogonal protection and cleavage strategies. The 4-methoxybenzylidene protecting group on the aminooxy linker is labile to mild acid, allowing for its removal to expose the reactive aminooxy group for peptide chain elongation. The final peptide is then cleaved from the oxime linker under basic or nucleophilic conditions, leaving the acid-sensitive side-chain protecting groups intact.[1]

Key Advantages:

  • Synthesis of Protected Peptide Fragments: The ability to cleave the peptide from the resin while retaining side-chain protection is invaluable for convergent synthesis strategies, where protected peptide segments are coupled in solution.

  • C-Terminal Modification: The oxime linker allows for cleavage with various nucleophiles, enabling the synthesis of peptides with diverse C-terminal functionalities, such as amides and esters.[1]

  • Compatibility with Boc and Fmoc Chemistries: While particularly well-suited for Boc-based strategies due to the acid-lability of the 4-methoxybenzylidene group, the oxime linker itself is compatible with the basic conditions of Fmoc deprotection during peptide chain elongation.

Experimental Protocols

Part 1: Preparation of 4-Methoxybenzylidene Aminooxyacetyl Resin

This protocol describes the functionalization of aminomethyl polystyrene resin with 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)

  • 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, reagent grade

  • Acetic anhydride

  • Pyridine

Protocol:

  • Resin Swelling and Preparation:

    • Swell the aminomethyl polystyrene resin in DMF for 1-2 hours in a peptide synthesis vessel.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of the Linker:

    • Dissolve 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 10 minutes at room temperature.

    • Add the activated linker solution to the swollen resin.

    • Agitate the mixture at room temperature for 4-6 hours.

    • Monitor the reaction using the Kaiser test to confirm the absence of free primary amines.

  • Capping of Unreacted Sites:

    • After a successful coupling, wash the resin with DMF (3x) and DCM (3x).

    • To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes.

    • Wash the resin extensively with DMF (5x), DCM (5x), and methanol (3x).

    • Dry the resin under vacuum to a constant weight.

Diagram of Resin Functionalization Workflow:

G cluster_prep Resin Preparation cluster_coupling Linker Coupling cluster_post Post-Coupling Resin Aminomethyl Polystyrene Resin Swell Swell in DMF Resin->Swell Wash1 Wash with DMF and DCM Swell->Wash1 Couple Couple to Resin Wash1->Couple Linker 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid Activation Activate with DIC/HOBt Linker->Activation Activation->Couple Wash2 Wash with DMF and DCM Couple->Wash2 Capping Cap with Acetic Anhydride/Pyridine Wash2->Capping Wash3 Final Wash and Dry Capping->Wash3 FunctionalizedResin Functionalized Resin Wash3->FunctionalizedResin

Caption: Workflow for the functionalization of aminomethyl polystyrene resin.

Table 1: Reagent Quantities for Resin Functionalization (0.5 mmol/g loading)

ReagentEquivalentsAmount for 1g Resin
Aminomethyl Polystyrene Resin1.01.0 g
2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid3.00.314 g (1.5 mmol)
DIC3.00.237 mL (1.5 mmol)
HOBt3.00.203 g (1.5 mmol)
Part 2: Determination of Resin Loading

The loading of the newly synthesized resin can be determined by Fmoc quantification after attaching and subsequently cleaving an Fmoc-protected amino acid.

Protocol:

  • Couple Fmoc-Ala-OH to a small, accurately weighed amount of the synthesized resin using standard coupling procedures.

  • After thorough washing, treat the resin with 20% piperidine in DMF.

  • Measure the absorbance of the liberated dibenzofulvene-piperidine adduct at 301 nm.

  • Calculate the loading using the Beer-Lambert law.

Part 3: Solid-Phase Peptide Synthesis

This protocol outlines the steps for peptide chain elongation on the 4-methoxybenzylidene aminooxyacetyl resin.

1. Deprotection of the 4-Methoxybenzylidene Group:

  • Treat the resin with a solution of 2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM for 10 minutes.[2]

  • Repeat the treatment 5 times to ensure complete deprotection.[2]

  • Wash the resin thoroughly with DCM (5x) and DMF (5x).

  • The deprotection can be monitored by the release of the colored 4-methoxybenzylidene cation.

2. Standard SPPS Cycles (Fmoc-Strategy):

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat the cycle for each amino acid in the peptide sequence.

Diagram of the SPPS Cycle:

G Start Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash Coupling->Wash2 End Elongated Peptide-Resin Wash2->End Repeat for each amino acid

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acet...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid (CAS 85103-47-5)[1]. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yield. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Core Synthesis Overview

The target molecule is synthesized via a condensation reaction, a type of Schiff base formation, between p-anisaldehyde (4-methoxybenzaldehyde) and (aminooxy)acetic acid. This reaction forms a stable oxime ether linkage.

Primary Reaction Scheme: p-Anisaldehyde + (Aminooxy)acetic acid ⇌ 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid + H₂O

This reaction is an equilibrium process. Therefore, controlling the reaction conditions is paramount to driving the reaction toward the product and maximizing yield.

G cluster_workflow General Synthesis Workflow A 1. Reagent Dissolution (p-Anisaldehyde & (Aminooxy)acetic acid in solvent) B 2. pH Adjustment / Catalyst Addition (e.g., Acetic Acid, Sodium Acetate) A->B C 3. Reaction (Stirring at RT or elevated temp.) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Work-up (Quenching, Extraction) D->E Reaction Complete F 6. Isolation & Purification (Crystallization or Chromatography) E->F G 7. Product Characterization (NMR, FT-IR, MS) F->G

Caption: A typical experimental workflow for synthesizing the target oxime ether.

Troubleshooting Guide
Q1: My overall yield is very low (<50%). What are the most critical factors to investigate?

Low yield is the most common issue and typically points to suboptimal reaction conditions. The formation of this oxime ether is a reversible, pH-dependent condensation reaction.[2]

Core Areas for Optimization:

  • pH Control is Critical: The reaction rate is maximal at a mildly acidic pH, typically between 4 and 5.[3]

    • The Rationale (Causality): This pH represents a delicate balance. The solution must be acidic enough to protonate the carbonyl oxygen of p-anisaldehyde, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aminooxy group. However, if the pH is too low (too acidic), the nitrogen of (aminooxy)acetic acid will be fully protonated to form a non-nucleophilic ammonium salt, effectively halting the reaction.[2]

    • Troubleshooting Steps:

      • Buffer the reaction mixture. A common choice is an acetic acid/sodium acetate buffer.

      • If not using a buffer, add a catalytic amount of a mild acid like glacial acetic acid.

      • Monitor the pH of your reaction mixture before and during the reaction.

  • Water Removal: As shown in the reaction scheme, water is a byproduct. According to Le Châtelier's principle, its presence can shift the equilibrium back towards the starting materials, reducing the yield.[2]

    • Troubleshooting Steps:

      • Use a Dean-Stark apparatus if your solvent forms an azeotrope with water (e.g., toluene).

      • Incorporate a drying agent like anhydrous MgSO₄ or molecular sieves into the reaction setup, although this is less common for reactions in polar protic solvents.

      • Ensure all reagents and solvents are as dry as possible.

  • Reagent Stoichiometry and Purity:

    • Purity: Use high-purity p-anisaldehyde, as it can oxidize to p-anisic acid upon prolonged exposure to air, which will not participate in the reaction.[4]

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.05-1.1 equivalents) of the more stable or less expensive reagent can help drive the reaction to completion. In this case, (aminooxy)acetic acid is often the more costly reagent, so using a slight excess of p-anisaldehyde may be economical, but be prepared to remove it during purification.

Q2: I'm observing multiple spots on my TLC plate. What are these impurities?

Several species can appear on your TLC plate besides the desired product.

  • Unreacted Starting Materials: p-Anisaldehyde and (aminooxy)acetic acid will have different Rf values. Co-spotting with your starting materials is the best way to confirm their presence.

  • E/Z Isomerism: The C=N double bond of the oxime ether can exist as a mixture of E and Z geometric isomers. These isomers often have slightly different polarities and may appear as two distinct, closely-spaced spots on a TLC plate. This is an inherent property of many oximes and their derivatives.[5]

  • Hydrolysis Product: If excessive water is present, especially under strongly acidic or basic conditions during work-up, the product can hydrolyze back to p-anisaldehyde.[3]

  • Side Products: While less common for this specific reaction, aldehydes can undergo self-condensation or other side reactions if harsh conditions (e.g., strong base, high heat) are used.

Q3: The product is proving difficult to purify. What are the best methods for isolation?

The product contains a carboxylic acid group, making it acidic, and an aromatic ring, giving it moderate lipophilicity. This dual nature can be leveraged for purification.

  • Acid-Base Extraction (During Work-up):

    • After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute, weak base solution (e.g., 5% NaHCO₃). Your product should move into the aqueous basic layer as its carboxylate salt, while unreacted p-anisaldehyde remains in the organic layer.

    • Separate the aqueous layer and carefully re-acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. The product should precipitate out.

    • Filter the solid precipitate and wash with cold water. This method is highly effective for removing neutral organic impurities.

  • Recrystallization: This is the preferred method if the product precipitates after the work-up or is obtained as a crude solid.

    • Solvent Selection: An ethanol/water mixture is often effective. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.[3] Other polar solvents can also be tested.

  • Column Chromatography: If recrystallization and extraction fail to provide sufficient purity, silica gel chromatography can be used.

    • Challenge: The carboxylic acid group can cause the product to streak on the silica gel.

    • Solution: Add a small amount of acetic acid (0.1-1%) to your eluent system (e.g., ethyl acetate/hexanes).[6] This suppresses the deprotonation of your product's carboxylic acid on the silica surface, leading to better peak shape and separation.

Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this reaction?

The reaction proceeds via a two-step nucleophilic addition-elimination mechanism, characteristic of Schiff base formation.

G cluster_mech Reaction Mechanism Start p-Anisaldehyde (Carbonyl protonated by H+) Intermediate1 Protonated Carbonyl Intermediate2 Tetrahedral Intermediate (Carbinolamine analog) Intermediate1->Intermediate2 Nucleophile (Aminooxy)acetic acid Nucleophile->Intermediate1 Nucleophilic Attack Intermediate3 Proton Transfer Intermediate2->Intermediate3 Product Product + H2O Intermediate3->Product Elimination of H2O

Caption: A simplified mechanism for oxime ether formation.

Step-by-Step Explanation:

  • Acid Catalysis: A proton (H⁺) from the acidic catalyst protonates the carbonyl oxygen of p-anisaldehyde. This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (aminooxy)acetic acid attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen atoms, converting the hydroxyl group into a good leaving group (H₂O).

  • Elimination: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming the final C=N bond of the oxime ether.

Q2: Are there alternative synthetic routes?

Yes, a common two-step alternative involves first forming the oxime of p-anisaldehyde and then alkylating it.

  • Step 1 (Oximation): React p-anisaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like pyridine or sodium acetate to form p-anisaldehyde oxime. This reaction is generally high-yielding.[7]

  • Step 2 (Williamson Ether Synthesis): React the p-anisaldehyde oxime with a haloacetic acid (e.g., sodium chloroacetate or ethyl bromoacetate) and a suitable base (e.g., NaH, K₂CO₃) in a polar aprotic solvent like DMF or THF.[8] If an ester is used, a final hydrolysis step is needed to obtain the carboxylic acid. This route may offer higher yields if the one-pot condensation is problematic.

Q3: How can I definitively confirm the structure and purity of my final product?

A combination of spectroscopic methods is essential for unambiguous characterization.

Technique Expected Observation Rationale
¹H NMR - Singlet for the imine proton (-CH=N-) around 8.0-8.5 ppm.- Singlet for the methoxy group (-OCH₃) around 3.8 ppm.- Singlet for the methylene group (-OCH₂COOH) around 4.6 ppm.- Characteristic aromatic proton signals for the para-substituted ring.Confirms the presence of all key functional groups and their connectivity.[3]
FT-IR - Disappearance of the strong C=O stretch from p-anisaldehyde (~1685 cm⁻¹).- Appearance of a C=N stretch around 1600-1650 cm⁻¹.- Presence of a broad O-H stretch (~2500-3300 cm⁻¹) from the carboxylic acid.Confirms the conversion of the aldehyde to the imine and the presence of the carboxylic acid.[3]
Mass Spec (ESI-) - A molecular ion peak [M-H]⁻ corresponding to the calculated mass of the deprotonated product (C₁₀H₁₀NO₄⁻, calc. mass: 208.06).Confirms the molecular weight of the synthesized compound.
References
  • Chemistry of Six-Membered Cyclic Oxime Ethers. Application in the Synthesis of Bioactive Compounds. Chemical Reviews.[Link]

  • Different approaches for oxime (ether) synthesis. ResearchGate.[Link]

  • Supporting Information for [Specific Article]. The Royal Society of Chemistry.[Link]

  • One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. Journal of the Chemical Society of Pakistan.[Link]

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal.[Link]

  • Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 4. ResearchGate.[Link]

  • Alkoxy-Functionalized Schiff-Base Ligation at Aluminum and Zinc: Synthesis, Structures and ROP Capability. MDPI.[Link]

  • Overview of Schiff Bases. IntechOpen.[Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega.[Link]

  • Synthesis, Characterization and Catalytic Optimization of Schiff Bases Containing 8-Methyl-quinazolinones as Potent Anti-inflammatory and Antimicrobial Scaffolds. CSIR-NIScPR Journals.[Link]

  • Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide. Medium.[Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.[Link]

  • Reactivity of oximes for diverse methodologies and synthetic applications. National Science Foundation.[Link]

  • Synthesis and structure - Aroma correlation of anisaldehyde oxime esters. ResearchGate.[Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E.[Link]

  • p-Anisaldehyde. Chemdad.[Link]

  • Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

Sources

Optimization

Overcoming solubility issues of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid in organic solvents

Technical Support Center: Solubility Solutions for 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid Welcome to the dedicated technical guide for researchers working with 2-({[(4-Methoxyphenyl)methylidene]amino}oxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Solutions for 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid

Welcome to the dedicated technical guide for researchers working with 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid. This document provides in-depth troubleshooting advice and detailed protocols to overcome common solubility challenges encountered with this molecule in organic solvents. Our approach is built on foundational chemical principles to empower you to make informed, effective decisions in your experimental design.

Part 1: Understanding the Core Problem

Before troubleshooting, it's crucial to understand the inherent properties of the molecule that dictate its solubility behavior.

FAQ 1.1: What are the key structural features of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid that influence its solubility?

This molecule possesses a distinct amphiphilic character, meaning it has both non-polar (lipophilic) and polar (hydrophilic) regions. This duality is the primary reason for its challenging solubility profile.

  • Non-Polar Region : The 4-methoxyphenyl group provides a significant non-polar, aromatic character. This part of the molecule prefers to interact with non-polar (lipophilic) organic solvents like toluene or dichloromethane.

  • Polar Region : The carboxymethoxyamine portion (-N-O-CH2-COOH) is highly polar. The carboxylic acid group is a hydrogen bond donor and acceptor, while the ether and imine functionalities also contribute to polarity. This region prefers to interact with polar solvents like water, methanol, or DMSO.

The difficulty arises when a single solvent cannot favorably interact with both ends of the molecule simultaneously.

Troubleshooting_Workflow Start Start: Compound is Insoluble in Initial Solvent Choice Screen Step 1: Systematic Solvent Screening (Use table below) Start->Screen Check1 Is solubility sufficient? Screen->Check1 Cosolvency Step 2: Try Co-Solvent Systems (e.g., Polar + Non-Polar) Check1->Cosolvency No Success Success: Proceed with Experiment Check1->Success Yes Check2 Is solubility sufficient? Cosolvency->Check2 pH_Mod Step 3: Chemical Modification (pH Adjustment / Salt Formation) Check2->pH_Mod No Check2->Success Yes Check3 Is solubility sufficient? pH_Mod->Check3 Check3->Success Yes Reassess Reassess Experimental Needs (Different compound? Different conditions?) Check3->Reassess No

Caption: Logical workflow for troubleshooting solubility issues.

FAQ 2.1: How do I perform a systematic solvent screen?

The goal is to test a range of solvents with varying polarities and hydrogen bonding capabilities. Use small, precise amounts of your compound (e.g., 1-2 mg) and solvent (e.g., 100-200 µL) for each test. Observe solubility at room temperature and with gentle warming.

Table 1: Recommended Solvents for Initial Screening

Solvent Class Example Solvents Polarity Index (P')¹ Rationale & Expected Outcome
Non-Polar Toluene, Dichloromethane (DCM) 2.4, 3.1 Solubilizes the methoxyphenyl tail. May require a polar co-solvent.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate 4.0, 4.4 Good starting point. Balances polarity without H-bonding interference.
Polar Protic Ethanol, Isopropanol (IPA) 5.2, 3.9 Can hydrogen bond with the carboxylic acid. Often effective, especially when warmed.

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 6.4, 7.2 | Strong solvents capable of dissolving a wide range of compounds. Often a last resort due to high boiling points. |

¹Polarity Index values are relative measures; higher numbers indicate greater polarity.[1][2]

FAQ 2.2: My compound is slightly soluble in THF but not enough for my desired concentration. What's next?

This is an ideal scenario for co-solvency . Co-solvency involves using a mixture of two or more miscible solvents to enhance the solubility of a compound beyond its solubility in the individual solvents. [3][4]The principle is to create a solvent environment that can satisfy both the polar and non-polar regions of your molecule. [5]

  • Strategy : Since your compound has some solubility in THF (a moderately polar solvent), try adding a small amount of a more polar, protic solvent like ethanol or a highly polar aprotic solvent like DMSO.

  • Example Workflow :

    • Suspend your compound in THF.

    • Add DMSO dropwise while stirring.

    • Often, only a small percentage (5-10% v/v) of the co-solvent is needed to achieve full dissolution. [3]

Part 3: Advanced Strategy - Chemical Modification for Solubility

If standard solvents and co-solvent systems are insufficient, the most powerful technique for a carboxylic acid is to modify its chemical state via pH adjustment.

FAQ 3.1: How can I use pH to dramatically increase the solubility of this acidic compound?

The carboxylic acid group (-COOH) is a weak acid, likely with a pKa between 3.5 and 4.5. [6]In its neutral, protonated form, it has limited solubility in many polar solvents. By adding a base, you deprotonate the acid to form a carboxylate salt (-COO⁻). [7][8] R-COOH (Less Polar, Less Soluble) + Base ⇌ R-COO⁻ (Ionic, Highly Soluble) + H-Base⁺

This ionic salt is significantly more polar than its neutral acid precursor and will be much more soluble in polar organic solvents like ethanol, methanol, or DMSO. [9][10]This is one of the most common and effective solubility enhancement techniques for acidic drugs. [11][12]

FAQ 3.2: What base should I use, and how do I do it?

The choice of base (counter-ion) is critical and can impact the properties of the resulting salt. [13][14]For laboratory-scale experiments in organic solvents, volatile organic bases are often preferred as they can be removed later if necessary.

  • Recommended Bases :

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) : Common, effective organic bases.

    • Ammonia (in Methanol or THF) : Forms the ammonium salt.

    • Tris(hydroxymethyl)aminomethane (Tris) : A common biological buffer that can also be used to form salts. [14] A detailed, step-by-step protocol for this process is provided below.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. Success is determined by the clear dissolution of the compound. Always start on a small scale.

Protocol 1: Systematic Co-Solvent Solubility Testing
  • Preparation : Weigh 1 mg of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid into three separate small vials (e.g., 2 mL glass vials).

  • Primary Solvent Addition : To each vial, add 200 µL of a primary solvent in which the compound shows partial solubility (e.g., THF, Dichloromethane). Stir or vortex the suspension.

  • Co-Solvent Titration :

    • To Vial 1, add Ethanol dropwise (5 µL at a time).

    • To Vial 2, add DMSO dropwise (5 µL at a time).

    • To Vial 3, add Acetonitrile dropwise (5 µL at a time).

  • Observation : After each addition, vortex and observe for clarity. Note the approximate volume percentage of co-solvent required for complete dissolution.

  • Validation : Once a successful co-solvent system is identified (e.g., 95:5 THF:DMSO), confirm by preparing a fresh solution at your target concentration.

Protocol 2: In-Situ Salt Formation for Enhanced Solubility

This protocol describes the formation of a soluble salt directly in the solvent of choice.

  • Preparation : Weigh the desired amount of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid into a flask.

  • Solvent Addition : Add the chosen polar organic solvent (e.g., Ethanol, Methanol, or THF). A volume that would create a 10-50 mg/mL suspension is a good starting point. The compound will likely remain as a suspension.

  • Base Addition : Add a slight molar excess (1.1 equivalents) of a suitable organic base, such as triethylamine (TEA).

    • Calculation Example: If you have 22.5 mg (0.1 mmol) of the compound (MW ~225.2 g/mol ), you would need 0.11 mmol of TEA. The density of TEA is 0.726 g/mL and its MW is 101.19 g/mol , so you would add approximately 15.3 µL of TEA.

  • Dissolution : Stir the mixture at room temperature. The suspension should clarify as the highly soluble carboxylate salt is formed. Gentle warming (40 °C) can be applied if dissolution is slow.

  • Validation : A clear solution at your target concentration confirms the success of the salt formation. The solution can now be used for subsequent experiments. Be mindful that your compound is now in its salt form, which may influence subsequent reactions or analyses.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • Slideshare. (n.d.). Cosolvency. Retrieved from [Link]

  • Hughes, L. P., et al. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships. Retrieved from [Link]

  • Unknown Source. (n.d.). Polarity of Solvents. No URL available.
  • Unknown Source. (n.d.). Solvents and Polarity - Chemistry. No URL available.
  • ResearchGate. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved from [Link]

  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. No URL available.
  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • SlidePlayer. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyacetic acid. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Oxime Bond Stability in 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the oxime bond in 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid. Our goal is to equip you with the knowledge to anticipate and prevent unwanted hydrolysis, ensuring the integrity and success of your experiments.

Introduction: The Duality of the Oxime Bond

The oxime linkage is a cornerstone in various chemical and biological applications due to its relatively high stability compared to other C=N bonds like imines and hydrazones.[1][2] This stability is attributed to the electronegativity of the oxygen atom, which enhances its resistance to hydrolysis.[1] However, the stability of the oxime bond in 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid is not absolute and is significantly influenced by reaction conditions. Understanding the factors that govern its hydrolysis is critical for designing robust synthetic protocols and reliable analytical methods.

This guide will delve into the common challenges encountered during reactions involving this compound and provide actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Preventing Oxime Bond Hydrolysis

This section addresses specific issues you might encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Unexpected Product Degradation or Low Yield

Symptom: You observe the formation of 4-methoxybenzaldehyde and/or 2-(aminooxy)acetic acid as byproducts during your reaction or workup, leading to a lower than expected yield of your desired product.

Cause: This is a classic sign of oxime bond hydrolysis. The C=N bond is susceptible to cleavage by water, a reaction that is often catalyzed by the presence of acid or, to a lesser extent, base.[3][4]

Troubleshooting Protocol:

  • pH Control is Paramount:

    • The Problem: Oxime hydrolysis is significantly accelerated under acidic conditions (typically pH < 4).[5][6] The reaction is initiated by the protonation of the imine nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[7]

    • The Solution: Maintain a neutral or slightly acidic pH (around 4-5) for optimal stability and reaction kinetics.[5] For many oxime ligation reactions, a pH of approximately 4.5 is ideal as it balances the need for acid catalysis of the formation reaction with the risk of hydrolysis of the product.[7] If your reaction conditions necessitate a lower or higher pH, consider minimizing the reaction time and temperature.

    • Practical Steps:

      • Use a buffered solution to maintain a stable pH throughout the reaction.

      • If adding acidic or basic reagents, do so slowly and with vigorous stirring to avoid localized pH drops or spikes.

      • After the reaction, neutralize the mixture before extraction or purification.

  • Solvent and Reagent Purity:

    • The Problem: The presence of excess water in your solvents or reagents can drive the hydrolysis equilibrium towards the starting materials.[4]

    • The Solution: Use dry solvents and ensure your starting materials are anhydrous.

    • Practical Steps:

      • Use freshly distilled or commercially available anhydrous solvents.

      • Store hygroscopic reagents in a desiccator.

      • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4][6]

  • Temperature Management:

    • The Problem: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3]

    • The Solution: Conduct your reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Practical Steps:

      • If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C) while carefully monitoring for byproduct formation via techniques like TLC or LC-MS.

      • For temperature-sensitive reactions, cooling the reaction mixture may be beneficial.

Frequently Asked Questions (FAQs)

Q1: How does the structure of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid influence its stability?

The stability of the oxime bond is influenced by both electronic and steric factors.[1] In this specific molecule:

  • Aromatic Aldehyde Origin: Oximes derived from aromatic aldehydes, such as 4-methoxybenzaldehyde, generally exhibit greater stability than those formed from aliphatic aldehydes.[1]

  • Electronic Effects: The methoxy group on the phenyl ring is an electron-donating group, which can slightly influence the electron density around the C=N bond.

  • Acetic Acid Moiety: The carboxylic acid group introduces a potential intramolecular catalyst for hydrolysis, especially if the local pH is not controlled.

Q2: Are there any specific catalysts I should avoid?

Avoid strong inorganic acids, as they are known to readily catalyze oxime hydrolysis.[3] While some reactions may require acid catalysis, opt for milder organic acids or buffered systems where the pH can be precisely controlled.

Q3: What are the best practices for storing 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid?

To ensure long-term stability, store the compound in a tightly sealed container in a cool, dark, and dry place.[4] An inert atmosphere is also recommended to prevent exposure to moisture and air.[8]

Q4: Can I use this compound in aqueous buffers for biological applications?

Yes, oxime bonds are known for their significant stability in aqueous environments at physiological pH, making them suitable for bioconjugation.[5] However, it is crucial to maintain the pH of the buffer within a stable range, as prolonged exposure to acidic or basic conditions can lead to hydrolysis. For applications requiring long-term stability, especially at acidic pH, it's important to be aware that the oxime can slowly revert to its parent compounds.[5]

Q5: What analytical techniques are best for monitoring oxime bond hydrolysis?

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the progress of your reaction and check for the appearance of the more polar 4-methoxybenzaldehyde and 2-(aminooxy)acetic acid starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the presence of the desired product and any hydrolysis byproducts, allowing for precise determination of reaction efficiency and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the final product and confirm the absence of starting materials. The proton of the C=N bond will have a characteristic chemical shift.

Visualizing the Hydrolysis Mechanism and Troubleshooting

To further aid in understanding and preventing oxime bond hydrolysis, the following diagrams illustrate the key chemical processes and the logical flow of troubleshooting.

Hydrolysis_Mechanism Oxime 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid (Oxime) ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H⁺ (Acid Catalysis) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedOxime->TetrahedralIntermediate + H₂O (Nucleophilic Attack) H2O H₂O Products 4-Methoxybenzaldehyde + 2-(Aminooxy)acetic acid TetrahedralIntermediate->Products Elimination

Caption: Acid-catalyzed hydrolysis of the oxime bond.

Troubleshooting_Workflow Start Low Yield or Product Degradation Check_pH Is the reaction pH controlled (4-5)? Start->Check_pH Adjust_pH Adjust and buffer pH Check_pH->Adjust_pH No Check_Solvent Are solvents and reagents anhydrous? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Use_Dry_Solvents Use anhydrous solvents and reagents Check_Solvent->Use_Dry_Solvents No Check_Temp Is the reaction temperature optimized? Check_Solvent->Check_Temp Yes Use_Dry_Solvents->Check_Temp Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp No Success Problem Resolved Check_Temp->Success Yes Lower_Temp->Success

Caption: Troubleshooting workflow for preventing oxime hydrolysis.

Summary of Key Stability Factors

FactorCondition to AvoidRecommended ConditionRationale
pH Strongly acidic (pH < 4) or strongly basic conditionsNeutral to slightly acidic (pH 4-5)Minimizes acid/base-catalyzed hydrolysis.[5][6]
Water Content Wet solvents or reagentsAnhydrous conditionsShifts equilibrium away from hydrolysis products.[4]
Temperature Excessive heatLowest effective temperatureReduces the rate of the hydrolysis reaction.[3]
Catalysts Strong, non-buffered acidsMild acid catalysts or buffered systemsPrevents rapid, uncontrolled hydrolysis.[3]

By carefully controlling these parameters, you can significantly improve the stability of the oxime bond in your 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid reactions, leading to higher yields and more reliable experimental outcomes.

References

  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.). ResearchGate. Retrieved from [Link]

  • K. K., & R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 44(9), 764-775.
  • De, S. C., & Dutt, D. N. (2004). Photosensitized Reactions of Oxime Ethers: A Steady-State and Laser Flash Photolysis Study. The Journal of Organic Chemistry, 69(9), 3051-3058.
  • G., A., & A., B. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(21), 13383-13437.
  • Eyer, P., Hagedorn, I., & Kawan, A. (1988). Study on the stability of the oxime HI 6 in aqueous solution. Archives of toxicology, 62(2-3), 224-226.
  • Eyer, P., Hell, W., & Kawan, A. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of toxicology, 59(4), 266-271.
  • Oxime: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Chemistry Stack Exchange. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523-7526.
  • Z., I. B., & S., A. O. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein journal of organic chemistry, 16, 1234-1276.
  • Z., I. B., & S., A. O. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein journal of organic chemistry, 16, 1234-1276.
  • Reactivity of oximes for diverse methodologies and synthetic applications. (n.d.). National Science Foundation. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • D., D. S., & M., S. C. (2009).
  • 2-Amino-2-(4-Methoxy-3-Methylphenyl)acetic Acid: A High-Quality Chemical Compound. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

  • Synthesis and Characterization of Novel Schiff's Bases from Ethylenediamine Tetraacetic Acid Derivatives. (2019, August 6). Impactfactor. Retrieved from [Link]

  • Prabhuswamy, A., Mohammed, Y. H. E., Al-Ostoot, F. H., Venkatesh, G. D., Anandalwar, S. M., Khanum, S. A., & Krishnappagowda, L. N. (2021). Synthesis, Crystal Structure Elucidation, Hirshfeld Surface Analysis, 3D Energy Frameworks and DFT Studies of 2-(4-Fluorophenoxy) Acetic Acid. European Journal of Chemistry, 12(3), 304-313.
  • Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Syntheses, Characterization and biological Activity of 4-{[(Z)-(2-methoxyphenyl) methylidene] amino}. (n.d.). EA Journals. Retrieved from [Link]

  • ((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Optimization

Purification methods for removing unreacted 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid

Welcome to the technical support center for the purification of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods to remove unreacted starting materials and reaction byproducts. Achieving high purity is critical for reliable downstream applications, from biological screening to API development.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and adapt these methods to your specific experimental context.

Understanding the Purification Challenge

The target compound, 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid, is synthesized via the condensation of 4-methoxybenzaldehyde and carboxymethoxylamine (aminooxyacetic acid).

Common Impurities:

  • Unreacted 4-methoxybenzaldehyde: A neutral, aromatic aldehyde with moderate polarity.

  • Unreacted Aminooxyacetic Acid: A highly polar, zwitterionic compound.

  • Byproducts: Potential self-condensation products of the aldehyde or other minor side-reaction products.

The primary challenge lies in efficiently separating our desired polar, acidic product from a neutral starting material and a highly polar one.

Frequently Asked Questions & Troubleshooting

Here we address common issues encountered during the purification of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid.

Q1: My crude product is an oily solid or discolored. What's the best first-pass purification strategy for a multi-gram scale?

A1: For bulk purification ( >1 g), the most effective initial strategy is Acid-Base Liquid-Liquid Extraction .[1][2] This classical technique leverages the carboxylic acid moiety of your target compound, which is the key chemical handle for separation.

  • Rationale: Your desired product is acidic due to the carboxylic acid group. Unreacted 4-methoxybenzaldehyde is neutral. By dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with a mild aqueous base (like sodium bicarbonate solution), you can selectively deprotonate your product. The resulting carboxylate salt becomes highly water-soluble and partitions into the aqueous phase. The neutral aldehyde impurity remains in the organic layer. You can then re-acidify the aqueous layer to precipitate your purified product.

Q2: I performed the acid-base extraction, but my final yield is very low. What could have gone wrong?

A2: Low yield in an acid-base extraction protocol is a common but solvable problem. Here are the most likely causes:

  • Incomplete Extraction: The product may not have fully partitioned into the aqueous basic layer. To fix this, increase the number of basic washes (e.g., from 1 x 50 mL to 3 x 30 mL). Ensure vigorous mixing (shaking in the separatory funnel) for at least 60 seconds per wash to maximize surface area and facilitate ion exchange.

  • Incorrect pH for Precipitation: After extraction, the product must be precipitated from the aqueous layer by adding acid. If the pH is not sufficiently acidic (target pH ~2-3), the product will remain partially dissolved as the carboxylate salt. Use a pH meter or pH paper to confirm you have reached the target pH. Add the acid slowly and with stirring, preferably in an ice bath to control exotherms and promote better crystal formation.

  • Product Solubility in the Aqueous Acidic Phase: While the protonated carboxylic acid is much less water-soluble, it still has some residual solubility. Cooling the acidified solution to 0-4°C for at least an hour before filtration can significantly increase the precipitated yield.

  • Emulsion Formation: Emulsions can trap product at the interface, preventing clean separation.[3] If an emulsion forms, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion.

Q3: I'm trying to recrystallize the product, but it's "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice.

  • Troubleshooting Steps:

    • Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture and reheat until it fully dissolves, then attempt to cool again slowly.

    • Reduce Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. Slow cooling is crucial for crystal nucleation and growth.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Change Solvent System: The chosen solvent may be too good. Switch to a solvent system where the product has slightly lower solubility. A common and effective technique is to use a solvent pair, such as dissolving the compound in a minimal amount of a good solvent (e.g., ethanol or ethyl acetate) and then adding a poor solvent (e.g., hexanes or water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.

Q4: My product streaks badly on my silica gel column, and the fractions are cross-contaminated. What's the cause?

A4: Streaking (or tailing) of acidic compounds on silica gel is a classic problem. Silica gel has acidic silanol groups (Si-OH) on its surface, but it can still have strong, non-ideal interactions with carboxylic acids.

  • The Fix: Add a small amount of a volatile acid to your eluent system. Typically, adding 0.5-1% acetic acid or formic acid to the mobile phase will solve this issue.

  • Mechanism: The added acid protonates the silanol groups and keeps your target compound fully protonated. This minimizes strong ionic interactions between your product's carboxylate form and the stationary phase, leading to sharper peaks and better separation.

Q5: I need exceptionally pure material (>99.5%) for a biological assay. Which technique is best for final polishing?

A5: For achieving the highest levels of purity, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard.

  • Recommended Method: Reverse-phase HPLC is ideal for this polar compound.[4][5]

    • Column: A C18 stationary phase is a robust starting point.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Additive: As with column chromatography, adding an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the water and acetonitrile phases is critical. This ensures the carboxylic acid is protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.[6]

Purification Workflow Overview

This diagram illustrates a logical workflow for purifying the target compound, moving from bulk-scale cleanup to high-purity polishing.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Acid-Base) Crude->LLE Bulk Impurity Removal Recryst Recrystallization LLE->Recryst Solid Isolation & Further Purity Flash Flash Chromatography (Silica Gel) LLE->Flash Alternative Recryst->Flash High Purity Separation Final Pure Compound (>99.5%) For Analysis/Assay Flash->Final Polishing Step

Caption: General purification workflow for 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid.

Detailed Experimental Protocols

Protocol 1: Bulk Purification via Acid-Base Extraction

This protocol is designed to remove the neutral 4-methoxybenzaldehyde impurity.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in ethyl acetate (100 mL) in a 250 mL separatory funnel.

  • Basic Wash: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The neutral 4-methoxybenzaldehyde impurity will remain in the upper organic layer.

  • Repeat Extraction: Repeat the basic wash (steps 2-3) two more times with fresh 30 mL portions of saturated NaHCO₃ solution, combining all aqueous layers. This ensures complete extraction of the acidic product.

  • Acidification & Precipitation: Place the combined aqueous extracts in an ice bath and stir. Slowly add 6M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2 (verify with pH paper). A white precipitate of the pure product should form.

  • Isolation: Keep the flask in the ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Drying: Dry the purified solid under vacuum to a constant weight.

AcidBaseLogic start Crude Mixture (in Ethyl Acetate) Product (Acidic) Impurity (Neutral) process Wash with aq. NaHCO₃ start->process organic Organic Phase (EtOAc) Neutral Impurity (4-methoxybenzaldehyde) process->organic Discard aqueous Aqueous Phase (Water) Product Salt (Water Soluble) process->aqueous acidify Add HCl (pH 2) aqueous->acidify final_product Pure Product (Precipitate) acidify->final_product

Caption: Logic of separation by acid-base liquid-liquid extraction.

Protocol 2: Purification by Recrystallization

This method is excellent for improving the purity of the solid obtained from extraction.

  • Solvent Selection: Determine the best solvent or solvent pair. See Table 1 for suggestions.

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture gently (e.g., on a hotplate with stirring) until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least 1 hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Solvent SystemSuitability
Ethanol/Water Highly Recommended. Dissolve in hot ethanol, add hot water until cloudy, clarify with a drop of ethanol, then cool.
Ethyl Acetate/Hexanes Good Option. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool.
Isopropanol Can be effective as a single solvent.
Toluene May work for larger crystals but requires higher temperatures.
Table 1: Recommended Solvent Systems for Recrystallization

Protocol 3: Flash Column Chromatography

Use this method to separate stubborn impurities or for high-purity small-scale work.

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexanes or 5% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude or partially purified product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel and loading the resulting powder onto the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexanes). Crucially, add 0.5-1% acetic acid to your mobile phase solvents to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.

References

  • Schlögl, K., & Schölm, R. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute.
  • Starr, J. N., & Wilson, A. D. (2020). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Green Chemistry, 22(15), 4937-4947.
  • Royal Society of Chemistry. (n.d.).
  • Scialdone, M. A. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. Science Spotlight - Episode 2.
  • National Center for Biotechnology Information. (n.d.).
  • Biotage. (2023).
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • BenchChem. (n.d.). Synthesis of O-Acyl Oxime Esters from Carboxylic Acids.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • BenchChem. (n.d.). Strategies for Purifying Highly Polar Organic Compounds. Technical Support Center.
  • Thieme. (n.d.). Product Class 15: Oximes. Science of Synthesis.
  • Organic Syntheses. (n.d.). Procedure for the Synthesis of (E)-acetophenone O-acetyl oxime. Organic Syntheses.

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid vs aminooxyacetic acid

Comparative Reactivity Guide: 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic Acid vs. Aminooxyacetic Acid As bioconjugation and peptide synthesis workflows become increasingly complex, the demand for highly chemosele...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic Acid vs. Aminooxyacetic Acid

As bioconjugation and peptide synthesis workflows become increasingly complex, the demand for highly chemoselective ligation strategies has surged. Oxime ligation remains a premier choice due to its hydrolytic stability and physiological compatibility[1]. However, the introduction of the requisite aminooxy ( −O−NH2​ ) functionality presents significant synthetic challenges.

This guide provides an objective, data-driven comparison between the classic aminooxyacetic acid (AOA) and its advanced, protected derivative, 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid (commonly referred to as p-anisylidene-AOA).

Mechanistic Reactivity Profile

Aminooxyacetic Acid (Free AOA)

AOA is a bifunctional linker characterized by a carboxylic acid and a free aminooxy group. The nitrogen atom in AOA is an exceptionally potent nucleophile due to the α -effect —the adjacent oxygen atom's lone pairs raise the energy of the nitrogen's highest occupied molecular orbital (HOMO)[2].

  • The Challenge: While this hyper-nucleophilicity is ideal for target ligation, it is a liability during synthesis. The free aminooxy group is highly reactive towards ambient aldehydes and ketones, leading to the formation of unwanted side-products[3]. Furthermore, attempting to incorporate unprotected AOA during standard Solid-Phase Peptide Synthesis (SPPS) inevitably leads to severe N-overacylation, where the aminooxy nitrogen reacts with activated esters[2].

  • Alternative Uses: Beyond bioconjugation, free AOA is highly valued as an L, X-type directing auxiliary in palladium-catalyzed β -C(sp3)–H functionalization (e.g., iodination of ketones), where it condenses directly with the substrate[4].

2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid (Protected AOA)

To circumvent the limitations of free AOA in complex syntheses, the aminooxy group is masked as an oxime using p-anisaldehyde (4-methoxybenzaldehyde).

  • The Solution: The resulting C=N double bond completely neutralizes the nitrogen's nucleophilicity. This allows the carboxylic acid to be activated and coupled to peptide resins without any risk of N-overacylation[2].

  • Deprotection: The electron-donating methoxy group on the anisylidene ring renders the protecting group highly acid-labile. It can be cleanly removed via transoximation during or after resin cleavage, unmasking the reactive −O−NH2​ group for downstream ligation[1].

Workflow Visualizations

The structural differences between these two reagents dictate entirely different synthetic workflows. Below are the logical pathways demonstrating why protected AOA is mandatory for multi-step SPPS.

SPPS_Workflow cluster_A Free AOA Workflow cluster_B Protected AOA Workflow A1 Free AOA (Highly Nucleophilic) A2 Peptide Coupling (DIC/HOBt) A1->A2 A3 N-Overacylation (Side Products) A2->A3 B1 p-Anisylidene-AOA (Masked Nucleophile) B2 Peptide Coupling (Standard SPPS) B1->B2 B3 Clean Deprotection (TFA/Methoxyamine) B2->B3 B4 High-Yield Conjugate B3->B4

Comparison of SPPS workflows: Free AOA causes overacylation, while protected AOA ensures high yield.

Mechanism P1 Anisylidene-Protected Peptide Cond Transoximation (TFA + Methoxyamine) P1->Cond P2 Free Aminooxy Peptide Cond->P2 -Anisaldehyde Final Stable Oxime Bioconjugate P2->Final Target Target Aldehyde (pH 4.5-5.5) Target->Final

Transoximation mechanism for anisylidene deprotection and subsequent target oxime ligation.

Quantitative Comparison

ParameterAminooxyacetic Acid (Free AOA)p-Anisylidene-Protected AOA
Chemical Formula NH2​−O−CH2​−COOH 4−MeO−C6​H4​−CH=N−O−CH2​−COOH
Nitrogen Nucleophilicity Extremely High (Driven by α -effect)Negligible (Masked by C=N double bond)
SPPS Compatibility Poor (High risk of N-overacylation)Excellent (Fully orthogonal to Fmoc chemistry)
Primary Application Direct bioconjugation, C-H activation auxiliaryAdvanced building block for targeted drug delivery
Deprotection Requirement NoneAcidic transoximation (TFA + Scavenger)
UV Absorbance Low (Requires monitoring at 210-220 nm)High (Strong aromatic absorbance at ~280 nm)

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Coupling and Transoximation of Protected AOA

Use this protocol when synthesizing complex aminooxy-peptides to prevent overacylation.

  • Activation: Pre-activate 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid (3.0 eq) with DIC (3.0 eq) and Oxyma Pure (3.0 eq) in anhydrous DMF for 5 minutes.

    • Causality: Oxyma is utilized over HOBt to suppress epimerization and enhance coupling kinetics without reacting with the oxime linkage.

  • Coupling: Add the activated mixture to the amine-functionalized peptide resin. Agitate for 2 hours at room temperature.

  • Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete acylation.

  • Transoximation/Cleavage: Treat the resin with a cleavage cocktail of TFA / H2​O / TIS (95:2.5:2.5) containing 10 equivalents of methoxyamine hydrochloride .

    • Causality: Methoxyamine is a critical aldehyde scavenger. As TFA hydrolyzes the anisylidene group, p-anisaldehyde is released. Methoxyamine irreversibly captures this aldehyde, driving the equilibrium forward and preventing it from re-reacting with your newly freed aminooxy-peptide[1].

  • Isolation: Precipitate the peptide in cold diethyl ether. Monitor via RP-HPLC; the disappearance of the strong anisylidene UV absorbance (~280 nm) and a mass shift of -118 Da (via LC-MS) validates complete unmasking.

Protocol B: Direct Oxime Ligation using Free AOA

Use this protocol when conjugating a simple target directly to an aldehyde/ketone without intermediate peptide synthesis.

  • Preparation: Dissolve the target aldehyde/ketone (1.0 eq) and free aminooxyacetic acid (5.0 - 10.0 eq) in 0.1 M Sodium Acetate buffer.

  • pH Optimization: Adjust the pH strictly to 4.5 .

    • Causality: Oxime formation requires the carbonyl oxygen to be protonated (increasing electrophilicity). However, if the pH drops below 4.0, the aminooxy group ( pKa​≈4.6 ) becomes fully protonated and loses its nucleophilicity. A pH of 4.5 is the thermodynamic "sweet spot" that maximizes the reaction rate.

  • Reaction: Stir at room temperature for 1-4 hours. The α -effect ensures rapid conversion without the need for heavy metal catalysts.

References

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups RSC Advances, 2020. URL:[Link]

  • 1-Ethoxyethylidene, a New Group for the Stepwise SPPS of Aminooxyacetic Acid Containing Peptides The Journal of Organic Chemistry, 2008. URL:[Link]

  • Highly Versatile β -C(sp3)–H Iodination of Ketones Using a Practical Auxiliary Journal of the American Chemical Society, 2017. URL:[Link]

  • Synthesis and in vitro biochemical evaluation of oxime bond-linked daunorubicin–GnRH-III conjugates developed for targeted drug delivery Beilstein Journal of Organic Chemistry, 2018. URL:[Link]

Sources

Comparative

Benchmarking Oxime Ligation Efficiency: 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid vs. PEG Linkers

Executive Summary Chemoselective bioconjugation relies heavily on oxime ligation due to its hydrolytic stability and bio-orthogonality. However, the structural nature of the aminooxy-bearing linker fundamentally dictates...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chemoselective bioconjugation relies heavily on oxime ligation due to its hydrolytic stability and bio-orthogonality. However, the structural nature of the aminooxy-bearing linker fundamentally dictates the reaction kinetics and final conjugate yield. This guide provides a rigorous benchmarking of the small-molecule protected linker 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid (pMB-AOA) against traditional poly(ethylene glycol) (PEG) aminooxy linkers , analyzing the causality behind their divergent ligation efficiencies.

Mechanistic Overview & Causality

The core challenge in utilizing free aminooxyacetic acid (AOA) during Solid-Phase Peptide Synthesis (SPPS) is its extreme nucleophilicity. Unprotected AOA is highly susceptible to N-overacylation during peptide chain elongation and can be prematurely capped by ambient laboratory aldehydes or ketones .

2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid solves this by masking the aminooxy group with a p-methoxybenzylidene (pMB) acetal. This rigid, small-molecule protection ensures pristine incorporation during SPPS. Upon standard acidic cleavage (or via aniline-catalyzed transoximization), the pMB group is shed, exposing a highly reactive, sterically unhindered aminooxy terminus. When coupled with aniline catalysis, this system rapidly forms a Schiff base intermediate, driving oxime formation with exceptional bimolecular rate constants .

Conversely, PEG-aminooxy linkers (e.g., PEG4 to PEG2000) are employed primarily to enhance aqueous solubility and extend the in vivo half-life of the conjugate by increasing its hydrodynamic radius . However, this physical expansion comes at a kinetic cost. The flexible, heavily hydrated random coil of the PEG chain creates a "steric shield" around the aminooxy terminus. This entropic penalty significantly reduces the frequency of productive collisions with target aldehydes or ketones, resulting in sluggish ligation kinetics, particularly in sterically demanding protein microenvironments.

G Target Target Carbonyl (Aldehyde/Ketone) Oxime1 High-Yield Oxime (k > 10 M⁻¹s⁻¹) Target->Oxime1 Oxime2 Moderate-Yield Oxime (k < 1 M⁻¹s⁻¹) Target->Oxime2 Steric Clash pMBAOA pMB-AOA Linker (Protected AOA) Deprotect Acidic Cleavage / Transoximization pMBAOA->Deprotect Deprotection PEG PEG-Aminooxy (Polymeric Linker) PEG->Oxime2 Direct Ligation Deprotect->Oxime1 Fast Kinetics (Low Sterics)

Reaction pathways comparing pMB-AOA and PEG-Aminooxy linkers in oxime ligation.

Quantitative Benchmarking

To objectively compare these linkers, we must evaluate their performance across synthesis compatibility, reaction kinetics, and physical footprint.

Parameter2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acidPEG-Aminooxy Linkers (e.g., PEG4-AOA)
Molecular Footprint Minimal (Rigid, short backbone)Bulky (Flexible, hydrated random coil)
SPPS Compatibility Excellent (pMB prevents N-overacylation)Moderate (Requires orthogonal Boc protection)
Ligation Kinetics ( k2​ ) High (> 10 M⁻¹s⁻¹ with aniline catalysis)Moderate to Low (< 1 M⁻¹s⁻¹)
Steric Hindrance Low (Ideal for buried target carbonyls)High (Increases proportionally with PEG length)
Primary Application High-yield bioconjugation, sterically hindered sitesHalf-life extension, solubility enhancement

Experimental Design & Self-Validating Protocols

To empirically benchmark the ligation efficiency of these two systems, follow this comparative workflow. This protocol utilizes internal validation checkpoints to ensure data integrity.

Phase 1: Linker Incorporation via SPPS
  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes. Split the resin into two equal batches (Batch A and Batch B).

  • Coupling Batch A (pMB-AOA):

    • Activate 3 equivalents of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid using DIC/Oxyma in DMF.

    • Add to Batch A and agitate for 60 minutes at room temperature.

  • Coupling Batch B (PEG-AOA):

    • Couple Fmoc-NH-PEG4-COOH using standard HATU/DIPEA chemistry.

    • Deprotect the Fmoc group (20% piperidine in DMF), then couple Boc-aminooxyacetic acid using DIC/Oxyma.

  • Cleavage & Deprotection:

    • Cleave both batches using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Mechanism Note: The highly acidic conditions simultaneously cleave the peptide from the resin and remove both the pMB group (Batch A) and the Boc group (Batch B), yielding the free aminooxy termini.

    • Self-Validation Checkpoint 1: Precipitate the crude peptides in cold diethyl ether and analyze via LC-MS. For Batch A, confirm the loss of the pMB group ( ΔM=−118 Da). Do not proceed if N-overacylated species (+105 Da) are detected, as this indicates a failure in the protection strategy.

Phase 2: Kinetic Ligation Assay
  • Reaction Setup: Prepare a 100 mM sodium acetate buffer (pH 4.5) containing 10 mM aniline as a nucleophilic catalyst.

  • Initiation: In separate vials, combine 100 µM of the target aldehyde (e.g., 4-formyl-fluorescein) with 100 µM of either Batch A (AOA-peptide) or Batch B (PEG4-AOA-peptide).

  • Monitoring:

    • Extract 10 µL aliquots at t=0,5,15,30,and 60 minutes.

    • Quench the reaction immediately by diluting into 90 µL of 0.1% TFA in Acetonitrile.

    • Self-Validation Checkpoint 2: Analyze the aliquots via RP-HPLC (monitoring at 254 nm and 488 nm). The integration of the depleting aldehyde peak and the emerging oxime conjugate peak must satisfy mass balance (Total Area Constant).

  • Data Analysis: Calculate the pseudo-first-order rate constants ( kobs​ ) by plotting ln([Aldehyde]t​/[Aldehyde]0​) versus time. You will observe a significantly steeper slope (higher kobs​ ) for the pMB-AOA derived peptide due to the absence of the PEG-induced steric shield.

Conclusion

While PEG linkers remain indispensable for modulating the pharmacokinetic profiles of peptide therapeutics, their inherent steric bulk severely compromises oxime ligation kinetics. For applications demanding maximum conjugation efficiency—especially when targeting hindered carbonyls or operating at low micromolar concentrations—2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid is the superior choice. Its robust protection during synthesis and minimal spatial footprint post-deprotection ensure rapid, high-yielding bioconjugation.

References

  • Liu, W.-Q., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances. Available at:[Link]

  • Rayo, J., Amara, N., Krief, P., & Meijler, M. M. (2011). Live Cell Labeling of Native Intracellular Bacterial Receptors Using Aniline-Catalyzed Oxime Ligation. Journal of the American Chemical Society. Available at:[Link]

  • Morgenstern, J., et al. (2016). Large-Scale Biophysical Evaluation of Protein PEGylation Effects: In Vitro Properties of 61 Protein Entities. Molecular Pharmaceutics. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid

Safe Handling and Operational Guide for 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic Acid As a Senior Application Scientist, I frequently oversee the integration of novel synthetic intermediates into drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Operational Guide for 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic Acid

As a Senior Application Scientist, I frequently oversee the integration of novel synthetic intermediates into drug discovery and bioconjugation workflows. The compound 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid (also known as 4-methoxybenzaldehyde O-(carboxymethyl)oxime) is a highly valuable bifunctional linker. It features both a carboxylic acid for peptide coupling and an oxime ether linkage. However, its specific structural motifs—particularly the oxime and the methoxybenzylidene groups—necessitate stringent safety protocols to mitigate risks of skin sensitization, respiratory irritation, and ocular damage.

This guide provides a self-validating, causal framework for the safe handling, experimental manipulation, and disposal of this compound, ensuring that your laboratory operates at the highest standards of safety and scientific integrity.

Hazard Profiling and Causality-Driven PPE Selection

Before interacting with any novel intermediate, we must establish a hazard baseline. The carboxylic acid moiety presents a mild-to-moderate corrosive hazard to mucosal membranes, while the oxime ether can act as a hapten, potentially triggering allergic contact dermatitis upon repeated exposure.

To establish a self-validating safety system, our Personal Protective Equipment (PPE) strategy is grounded in the [1]. We do not merely wear gloves; we select the correct polymer based on the chemical's solvation state.

Table 1: Quantitative PPE Selection Matrix and Breakthrough Data

PPE CategorySpecificationCausal JustificationQuantitative Metric / APF
Hand Protection (Dry) 100% Nitrile (Minimum 4 mil thickness)Prevents dermal contact with dry crystalline powder.Breakthrough > 240 mins (Dry solid)
Hand Protection (Wet) Butyl Rubber over Nitrile (Double-glove)Required when dissolving the compound in polar aprotic solvents (e.g., DMF, DMSO) which rapidly permeate standard nitrile.Butyl breakthrough for DMF: > 480 mins
Eye Protection ANSI Z87.1-compliant Chemical Splash GogglesProtects against micro-particulates during weighing and solvent splashes during dissolution.Impact rating: High (Z87+)
Respiratory N95/P100 Particulate Respirator (if outside hood)Mitigates inhalation of aerosolized dust. Used only if engineering controls (fume hood) fail or during bulk transfer.Assigned Protection Factor (APF) = 10
Body Protection Flame-Resistant (FR) Lab Coat (NFPA 2112)Protects against static discharge ignition when handling fine organic powders near flammable solvents.Arc rating / Flame resistance verified

Note: Respiratory Assigned Protection Factors (APF) are derived directly from[2].

Operational Workflow and Experimental Protocol

Safety is an active, continuous process. The following protocol details the step-by-step methodology for preparing a 0.1 M stock solution of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid for downstream bioconjugation.

Step-by-Step Methodology:

  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). This is the primary defense against airborne particulates, as recommended by the [3].

  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. Causality: Fine organic oxime powders are highly prone to electrostatic dispersion, which can lead to rapid aerosolization and inhalation exposure.

  • Weighing: Using a grounded, anti-static micro-spatula, carefully transfer the required mass of the solid into a pre-tared, static-free weigh boat.

  • Transfer: Transfer the solid directly into a dry, inert-gas flushed vial (e.g., amber glass). Causality: Amber glass prevents potential UV-mediated photo-isomerization or degradation of the oxime double bond.

  • Dissolution: In a controlled, dropwise manner, add the selected solvent (e.g., anhydrous DMF). Cap the vial and gently swirl. Causality: Do not sonicate immediately, as localized cavitation heating may degrade the compound or pressurize the closed vial.

Workflow Step1 Verify Fume Hood Velocity (80-100 fpm) Step2 Don Task-Specific PPE (Nitrile/Butyl, Z87.1 Goggles) Step1->Step2 Step3 Anti-Static Preparation (Wipe Balance & Spatula) Step2->Step3 Step4 Weigh Solid Intermediate (Minimize Aerosolization) Step3->Step4 Step5 Transfer to Amber Vial (Protect from UV) Step4->Step5 Step6 Dissolve in DMF/DMSO (Cap & Swirl) Step5->Step6

Fig 1. Operational workflow for safe handling and dissolution of the oxime-acetic acid intermediate.

Spill Response and Decontamination

In the event of a spill, immediate and methodical action is required to prevent cross-contamination and exposure.

Step-by-Step Cleanup Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Protect: Don a P100 respirator if the spill is outside the fume hood, alongside heavy-duty butyl gloves and [4].

  • Contain (Solid): Do not dry sweep. Dry sweeping aerosolizes the haptenic oxime powder. Instead, lightly mist the powder with a compatible high-boiling solvent (e.g., polyethylene glycol or a dilute soapy water solution) to suppress dust.

  • Collect: Use a plastic scoop (avoid metal to prevent static sparking) to collect the dampened powder. Place it in a chemically compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a 5% sodium bicarbonate solution. Causality: The mild base neutralizes residual carboxylic acid groups, rendering the surface safe. Follow with a thorough DI water rinse.

Waste Disposal Plan

Disposal must strictly comply with EPA regulations and institutional Environmental Health and Safety (EHS) guidelines. Because this compound contains both a nitrogen-rich oxime and a carboxylic acid, it must not be mixed with strong oxidizing waste streams (e.g., nitric acid or peroxides) to prevent exothermic reactions.

WasteTree WasteGen Waste Generated: Oxime-Acetic Acid Derivative State Physical State of Waste? WasteGen->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid SolidCont Contaminated Consumables (Gloves, Weigh Boats) Solid->SolidCont SolidBulk Bulk Chemical Waste Solid->SolidBulk Aqueous Aqueous Waste (<5% Organics) Liquid->Aqueous Organic Organic Waste (DMF, DMSO, DCM) Liquid->Organic Incinerate EPA-Approved Incineration (Solid Hazardous Waste) SolidCont->Incinerate SolidBulk->Incinerate LiqIncinerate EPA-Approved Incineration (Liquid Hazardous Waste) Aqueous->LiqIncinerate Organic->LiqIncinerate

Fig 2. Decision tree for the segregation and disposal of oxime-acetic acid chemical waste.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor.[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.133 - Eye and Face Protection." Electronic Code of Federal Regulations (eCFR).[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.134 - Respiratory Protection." United States Department of Labor.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid
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2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid
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